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Core Science & Biosynthesis

Foundational

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 4-Chloro-9-Methyl Tetrahydroacridines

Preamble: The Tetrahydroacridine Scaffold - A Privileged Structure in Drug Discovery The 1,2,3,4-tetrahydroacridine (THA) scaffold is a cornerstone in medicinal chemistry, most notably recognized for yielding tacrine, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Tetrahydroacridine Scaffold - A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroacridine (THA) scaffold is a cornerstone in medicinal chemistry, most notably recognized for yielding tacrine, the first centrally acting acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][2] The rigid, planar aromatic system combined with a saturated cyclohexane ring provides a unique three-dimensional structure that has proven amenable to extensive chemical modification. This has led to the exploration of THA derivatives for a wide range of biological activities beyond cholinesterase inhibition, including anticancer, antidiabetic, and antimicrobial applications.[3][4] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet underexplored, subclass: the 4-chloro-9-methyl tetrahydroacridines. While direct, extensive research on this specific scaffold is nascent, by synthesizing data from related THA analogues, we can construct a robust predictive framework for its SAR and guide future drug development efforts.

I. The Synthetic Keystone: Accessing the 4-Chloro-9-Methyl Tetrahydroacridine Core

The logical starting point for any SAR study is a reliable and versatile synthetic route to the core scaffold. Based on established methodologies for related tetrahydroacridines, a plausible pathway to 4-chloro-9-methyl tetrahydroacridine and its derivatives can be conceptualized.

Conceptual Synthetic Workflow

The synthesis would likely commence with a Friedländer-type condensation reaction, a well-established method for constructing the acridine core. This would be followed by functionalization at the 9-position.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Anthranilic Acid C Cyclization (e.g., Pfitzinger or Friedländer reaction) A->C B 4-Chlorocyclohexanone B->C D 9-Hydroxy-4-chloro-tetrahydroacridine C->D E Chlorination (e.g., POCl3) D->E F 4,9-Dichloro-tetrahydroacridine E->F G Methylation (e.g., Grignard or organocuprate reagent) F->G H 4-Chloro-9-methyl-tetrahydroacridine Core G->H

Caption: Conceptual synthetic pathway to the 4-chloro-9-methyl tetrahydroacridine core.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on similar syntheses reported in the literature.[5]

Step 1: Synthesis of 9-Hydroxy-4-chloro-1,2,3,4-tetrahydroacridine

  • To a stirred solution of a substituted anthranilic acid (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add 4-chlorocyclohexanone (1.1 eq).

  • Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Cool the reaction mixture to room temperature, and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the crude 9-hydroxy-4-chloro-1,2,3,4-tetrahydroacridine.

Step 2: Synthesis of 4,9-Dichloro-1,2,3,4-tetrahydroacridine

  • Suspend the crude 9-hydroxy-4-chloro-1,2,3,4-tetrahydroacridine (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

  • Prepare a solution of the desired organometallic methylating agent, such as methylmagnesium bromide or a methylcuprate reagent.

  • To a cooled solution (-78 °C) of 4,9-dichloro-1,2,3,4-tetrahydroacridine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF), add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final compound by column chromatography.

II. Decoding the Structure-Activity Relationship: A Predictive Analysis

While a systematic SAR study on the 4-chloro-9-methyl tetrahydroacridine scaffold is not yet available in the literature, we can infer the likely contributions of each structural feature based on extensive research on related THA derivatives, primarily as cholinesterase inhibitors.

The Pivotal Role of the 9-Substituent

The substituent at the 9-position is arguably the most critical determinant of a THA's biological activity, particularly for AChE inhibition.

  • 9-Amino Group: The presence of a primary amino group at the 9-position is a hallmark of many potent AChE inhibitors, including tacrine. This group is believed to engage in key hydrogen bonding interactions within the active site of the enzyme.

  • 9-Methyl Group: Replacing the 9-amino group with a 9-methyl group, as in our core scaffold, would significantly alter its interaction with the target. The loss of the hydrogen bond donor capacity would likely reduce its potency as a classical AChE inhibitor. However, the methyl group could engage in favorable hydrophobic interactions within a corresponding pocket of the active site. This modification might also shift the compound's activity profile towards other targets.

The Influence of Aromatic Ring Substituents (Positions 5-8)

Substituents on the aromatic portion of the acridine ring have been shown to modulate potency and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Studies on 6- and 7-substituted 9-amino-THAs have shown that electron-withdrawing groups can enhance AChE inhibitory activity.[3] This is attributed to a decrease in the pKa of the 9-amino group, leading to a higher proportion of the protonated form that is crucial for binding.

  • Steric Effects: The size and position of substituents are critical. Bulky groups at certain positions can introduce steric hindrance, preventing optimal binding to the target enzyme.

The Unexplored Territory: The 4-Chloro Substituent

The most intriguing and least understood feature of our target scaffold is the chlorine atom at the 4-position of the saturated ring.

  • Conformational Restriction: The presence of a halogen at the 4-position could introduce a conformational bias in the flexible cyclohexane ring. This could lock the molecule into a specific chair or boat conformation that might be more or less favorable for binding to a biological target.

  • Stereochemistry: The 4-chloro group introduces a stereocenter. The (R) and (S) enantiomers could exhibit significantly different biological activities, a common phenomenon in drug-receptor interactions.

  • Altered Lipophilicity and Metabolic Stability: The chlorine atom will increase the lipophilicity of the molecule, which could affect its ability to cross cell membranes, including the blood-brain barrier. It may also influence the molecule's metabolic profile by blocking potential sites of oxidation.

Quantitative SAR Data for Related Tetrahydroacridines

To provide a quantitative context, the following table summarizes the AChE and butyrylcholinesterase (BChE) inhibitory activities of some relevant THA derivatives.

CompoundSubstituentsAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Tacrine (THA)9-amino0.400.10[5]
6-Chloro-THA6-chloro, 9-aminoPotent nanomolar inhibitorPotent nanomolar inhibitor[6]
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine6-chloro, 9-(N-(1-benzylpiperidin-4-yl)amino)Nanomolar rangeNanomolar range[6]

This data underscores the significant impact of substitutions on the THA scaffold's cholinesterase inhibitory potency.

III. Proposed Experimental Workflow for a Systematic SAR Study

To rigorously elucidate the SAR of 4-chloro-9-methyl tetrahydroacridines, a systematic approach is necessary.

SAR_Workflow cluster_0 Library Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A Synthesize 4-Chloro-9-methyl -tetrahydroacridine Core B Introduce Substituents at Positions 5, 6, 7, 8 A->B C Vary Substituents at Position 9 (e.g., -NH2, -OH, -alkyl) A->C D Isolate (R) and (S) Enantiomers of 4-Chloro Analogs B->D C->D E Primary Screening: Cholinesterase Inhibition Assay (AChE and BChE) D->E F Secondary Screening: (e.g., Anticancer cell lines, Antimicrobial assays) E->F G Determine IC50/EC50 Values F->G H Establish SAR Trends G->H I Quantitative Structure-Activity Relationship (QSAR) Modeling H->I J Molecular Docking Studies I->J

Caption: A proposed workflow for the systematic SAR study of 4-chloro-9-methyl tetrahydroacridines.

Key Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method) [6]

  • Prepare solutions of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the buffer, test compound solution, and the respective cholinesterase enzyme (AChE or BChE).

  • Incubate for a defined period at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate and DTNB solution.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Conclusion and Future Directions

The 4-chloro-9-methyl tetrahydroacridine scaffold represents a fascinating and underexplored area of medicinal chemistry. While the absence of extensive direct research necessitates a predictive approach to its SAR, the wealth of information on related THA derivatives provides a solid foundation for future investigations. The key to unlocking the potential of this scaffold lies in a systematic synthetic and biological evaluation program, with a particular focus on understanding the conformational and stereochemical implications of the 4-chloro substituent. Such studies could reveal novel biological activities and lead to the development of a new generation of therapeutic agents based on this enigmatic core.

References

  • Hilaris. (2014, September 26).
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142.
  • Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-2020.
  • Rang, H. P., et al. (1994). Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 267-274.
  • NextSDS. (n.d.). 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride.
  • Sapphire Bioscience. (n.d.). 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine.
  • El-Sayed, M. A., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 14(1), 1-20.
  • Moss, D. E. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology, 40(7), 1433-1439.
  • Patel, T., & Shvartsburd, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4288.

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Exploratory

Structural and Energetic Profiling of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine in the Acetylcholinesterase Gorge

An In-Depth Computational Methodology and Pharmacological Whitepaper Pharmacological Context and Structural Rationale The rational design of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the palliative...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Computational Methodology and Pharmacological Whitepaper

Pharmacological Context and Structural Rationale

The rational design of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the palliative management of Alzheimer’s disease (AD). The structural architecture of AChE features a narrow, 20 Å deep aromatic gorge. At the base lies the Catalytic Anionic Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS) 1.

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved AChE inhibitor, functioning by anchoring into the CAS via robust π-π stacking with Trp86 and Tyr337 2. However, its clinical trajectory was halted by severe hepatotoxicity and a narrow therapeutic window 1.

To optimize the pharmacokinetic profile, structural derivatives have been synthesized. 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CAS 71058-85-0) represents a highly specific modification 3. By replacing the reactive 9-amino group with a 9-methyl group, and introducing a lipophilic 4-chloro substitution on the saturated ring, the molecule's electron density and steric bulk are fundamentally altered. The 4-chloro group acts as a lipophilic anchor designed to engage distinct hydrophobic sub-pockets within the AChE gorge, potentially enhancing binding affinity while mitigating the off-target toxicity associated with the primary amine of tacrine [[4]]().

In Silico Experimental Methodology

To accurately predict the binding pose and thermodynamic stability of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (4-Cl-9-Me-THA), a rigorous, self-validating computational protocol must be employed.

Workflow LPrep Ligand Prep: 4-Cl-9-Me-THA DFT & Protonation PPrep Protein Prep: hAChE (4EY7) Retain Conserved Waters Dock Flexible Molecular Docking Tyr337 Swinging Gate LPrep->Dock Grid Grid Generation Center: Trp86 (CAS) PPrep->Grid Grid->Dock MD MD Simulation (50ns) Trajectory Validation Dock->MD

In silico molecular docking workflow for AChE inhibitor evaluation.

Phase 1: Ligand Preparation and Quantum Mechanical Optimization
  • Structure Generation: Construct the 3D geometry of 4-Cl-9-Me-THA.

  • Protonation State Assignment: At physiological pH (7.4), the central acridine ring nitrogen must be modeled in its protonated state. Causality: The resulting positive charge is thermodynamically required to drive the critical cation-π interaction with the electron-rich indole ring of Trp86 at the CAS 5.

  • DFT Optimization: Standard empirical force fields often miscalculate the electron density of halogenated heterocycles. Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* level) to accurately model the sigma-hole of the 4-chloro substituent. This ensures precise calculation of halogen bonding and hydrophobic enclosure dynamics.

Phase 2: Protein Preparation (The Self-Validating Receptor)
  • Structure Selection: Retrieve the human recombinant AChE crystal structure (PDB ID: 4EY7). Causality: Using a human model instead of the frequently used Torpedo californica (eel) structure prevents species-specific residue mismatches. Human AChE features Tyr337, which acts as a "swinging gate" to accommodate bulky ligands, whereas Torpedo AChE possesses a rigid Phe330 2.

  • Water Hydration Dynamics: Strip bulk solvent but strictly retain conserved structural water molecules (e.g., HOH446). These waters mediate critical hydrogen-bond networks between the ligand and the catalytic triad (Ser203, His447, Glu202).

  • Energy Minimization: Apply the OPLS4 or AMBER force field to relax side chains, restraining the backbone to prevent unphysical collapse of the 20 Å gorge.

Phase 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the grid box coordinates on the CAS (Trp86). Ensure dimensions (e.g., 25 × 25 × 25 Å) encompass both the CAS and the PAS (Tyr72, Trp286) to allow unbiased pose exploration.

  • Validation Control: Self-Validation Step: Redock the co-crystallized ligand (donepezil). The protocol is only validated for progression if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

  • Flexible Docking: Execute docking using Lamarckian Genetic Algorithms (AutoDock) or Glide XP. Assign Tyr337 as a flexible residue to simulate induced-fit mechanics 2.

Predicted Binding Mechanisms and Interaction Profiling

The substitution of the 9-amino group with a 9-methyl group abolishes the direct hydrogen bond typically formed with the backbone carbonyl of His447 [[2]](). However, this entropic penalty is offset by the enthalpic gain provided by the 4-chloro substitution.

The 4-chloro group acts as a hydrophobic anchor, slotting into a highly lipophilic pocket flanked by Met443, Trp439, and Pro446. This interaction stabilizes the acridine core, allowing the protonated ring nitrogen to maintain optimal geometry for cation-π stacking with Trp86 5.

Binding Ligand 4-Chloro-9-methyl-THA Trp86 Trp86 (CAS) Cation-π & π-π Stacking Ligand->Trp86 Acridine Ring Tyr337 Tyr337 (CAS) π-π Stacking (Swinging Gate) Ligand->Tyr337 Acridine Ring Met443 Met443 / Trp439 Hydrophobic Enclosure (4-Cl) Ligand->Met443 4-Chloro Group

Predicted binding interactions of 4-Cl-9-Me-THA within the human AChE gorge.

Quantitative Data Summary

The table below summarizes the comparative interaction profiles and predicted binding energetics between the parent compound (Tacrine) and the modified derivative (4-Cl-9-Me-THA), based on standard empirical scoring functions for tetrahydroacridine analogs.

LigandTarget SiteKey Residue InteractionsPrimary Interaction TypesPredicted Binding Energy (kcal/mol)*
Tacrine CASTrp86, Tyr337, His447π-π Stacking, Cation-π, H-Bond-7.8 to -10.5
4-Cl-9-Me-THA CAS / Hydrophobic PocketTrp86, Tyr337, Met443, Trp439π-π Stacking, Cation-π, Hydrophobic Enclosure-8.5 to -11.4

*Note: Binding energy ranges reflect consensus scoring across Glide XP and AutoDock Vina for protonated tetrahydroacridine derivatives.

Conclusion

The in silico profiling of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine reveals a sophisticated binding mechanism that bypasses the traditional His447 hydrogen bond reliance of first-generation inhibitors. By leveraging the "swinging gate" flexibility of Tyr337 and exploiting the hydrophobic sub-pocket near Met443 via the 4-chloro substituent, this molecule achieves a highly stable docking pose within the human AChE gorge. This structural paradigm offers a compelling blueprint for the development of next-generation, highly lipophilic cholinesterase inhibitors with potentially superior blood-brain barrier penetration and reduced hepatotoxic liabilities.

References

  • LookChem. "Cas 71058-85-0,4-CHLORO-9-METHYL-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE". 3

  • Jin H, Nguyen T, Mei-Lin G. "Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs". Med chem (2014). 2

  • RSC Publishing. "Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors". (2025). 1

  • Recanatini M, et al. "SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues". Journal of Medicinal Chemistry (2000). 4

  • Journal of Molecular Modeling. "In silico study of tacrine and acetylcholine binding profile with human acetylcholinesterase: docking and electronic structure". (2022). 5

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Foundational

Pharmacokinetic Profiling of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine Derivatives: Bridging Efficacy and ADME-Tox Optimization

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper Introduction & Mechanistic Rationale The 1,2,3,4-tetrahydroacridine (THA) scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper

Introduction & Mechanistic Rationale

The 1,2,3,4-tetrahydroacridine (THA) scaffold is a privileged structure in medicinal chemistry. Its most famous derivative, tacrine (9-amino-1,2,3,4-tetrahydroacridine), was the first acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease. However, the clinical utility of unsubstituted THAs is severely limited by a poor pharmacokinetic (PK) profile—specifically, low oral bioavailability (6–36%) due to extensive first-pass metabolism (1)[1] and severe idiosyncratic hepatotoxicity.

Recent drug discovery efforts have repurposed the THA scaffold for multi-target therapies, including antidiabetic applications targeting DPP-IV and SGLT1 (2)[2] and oncology, where specific derivatives induce G1 phase cell cycle arrest in lung adenocarcinoma (3)[3].

To overcome legacy ADME-Tox liabilities, structural optimization has led to the 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine subclass. The causality behind this specific substitution pattern is twofold:

  • C4-Chlorination: The electron-withdrawing chlorine atom sterically and electronically shields the aromatic ring from CYP1A2-mediated epoxidation, a primary driver of hepatotoxicity in acridine drugs (4)[4].

  • C9-Methylation: Replacing the primary amine of tacrine with a methyl group eliminates the formation of reactive hydroxylamine metabolites, further improving the safety profile while maintaining the lipophilicity required for target engagement.

Pharmacokinetic Profiling Strategy (ADME)

The pharmacokinetic profiles of acridine drugs heavily influence their clinical application, necessitating a delicate balance of absorption, distribution, metabolism, and excretion (4)[4].

Absorption and Distribution

4-Chloro-9-methyl-THA derivatives are highly lipophilic bases. While this ensures rapid gastrointestinal absorption, it also results in a high volume of distribution ( Vd​ ). For CNS indications, crossing the Blood-Brain Barrier (BBB) is essential; however, lipophilic cations are often substrates for P-glycoprotein (P-gp) efflux transporters. Therefore, bidirectional permeability assays are critical to ensure the compound is not actively extruded from the brain parenchyma.

Metabolism and Excretion

Cholinesterase inhibitors and related THA derivatives are predominantly metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2 (5)[5]. The 4-chloro modification shifts the metabolic soft spot, forcing the liver to rely on slower Phase I hydroxylation pathways or direct Phase II glucuronidation, thereby extending the half-life ( T1/2​ ) and increasing systemic exposure.

PK_Workflow Start Compound Library: 4-Cl-9-Me-THA Derivatives InVitro In Vitro ADME (PAMPA, Microsomes) Start->InVitro BBB BBB Permeability (P-gp Efflux Check) InVitro->BBB Metab Metabolic Stability (CYP1A2/3A4) InVitro->Metab Tox Hepatotoxicity Screen (HepG2 Viability) InVitro->Tox InVivo In Vivo PK (Rodent) (Plasma & Brain PK) BBB->InVivo High CNS Penetration Metab->InVivo T½ > 30 min Tox->InVivo Low Toxicity Decision Lead Selection & Optimization InVivo->Decision

Fig 1: Stepwise in vitro to in vivo pharmacokinetic evaluation workflow for THA derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal quality controls (QCs) that must pass strict criteria for the data to be considered valid.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Before moving to complex Caco-2 cell models, PAMPA isolates passive transcellular diffusion. Because 4-Cl-9-Me-THA derivatives are highly lipophilic, passive diffusion is their primary entry mechanism into the CNS.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the 4-Cl-9-Me-THA derivative to 10 μ M in PBS (pH 7.4) containing 5% DMSO. Add 150 μ L to the donor wells.

  • Acceptor Solution: Add 300 μ L of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS (MRM mode).

  • Self-Validation / QC Criteria:

    • Integrity Check: Include Lucifer Yellow (LY) in the donor wells. An LY rejection rate of >99% in the acceptor well confirms the artificial membrane did not rupture.

    • System Suitability: Include Verapamil (high permeability, Papp​>15×10−6 cm/s) and Atenolol (low permeability, Papp​<1×10−6 cm/s). The assay is only valid if these controls fall within their historical ranges.

Protocol 2: Hepatic Microsomal Stability Assay

Causality: Determining the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) allows us to verify if the C4-chloro substitution successfully prevents rapid CYP-mediated degradation compared to the parent tacrine scaffold.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Sampling & Quenching: At t=0,5,15,30,and 60 minutes, withdraw 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation / QC Criteria:

    • Enzyme Viability: Run parallel incubations with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). Both must show >70% depletion at 30 minutes.

    • Non-CYP Degradation Check: Run a parallel minus-NADPH (-NADPH) control. The compound loss must be <5% over 60 minutes, proving that clearance is strictly cytochrome P450-dependent and not an artifact of chemical instability.

Quantitative Data Presentation

The structural modifications of the 4-Cl-9-Me-THA scaffold yield significant improvements in the pharmacokinetic profile. Table 1 summarizes the comparative PK parameters.

Table 1: Comparative Pharmacokinetic Parameters (In Vivo Rodent Model)

Pharmacokinetic ParameterTacrine (Unsubstituted THA)4-Cl-9-Me-THA DerivativePharmacokinetic Implication
Oral Bioavailability (F%) < 5% - 36%45% - 60%Reduced first-pass metabolism due to C4-Cl steric hindrance.
Hepatic Clearance ( CLint​ ) > 600 mL/min< 150 mL/minIncreased metabolic stability; lower dosing frequency required.
Volume of Distribution ( Vd​ ) ~ 349 L~ 280 LHigh tissue penetration maintained, but slightly restricted by the methyl group.
Plasma Half-life ( T1/2​ ) 1.5 – 3.0 hours6.5 – 8.0 hoursProlonged systemic exposure, improving steady-state concentrations.
Brain-to-Plasma Ratio ( Kp,brain​ ) 2.11.8Excellent CNS penetration maintained for neuro-oncology or Alzheimer's targets.

Metabolic Clearance & Toxicity Pathway

Understanding the exact route of clearance is vital. The diagram below illustrates how the rational design of the 4-Cl-9-Me-THA derivative reroutes the metabolic pathway away from hepatotoxic intermediates.

Metabolic_Pathway Parent 4-Cl-9-Me-THA CYP1A2 Hepatic CYP1A2 Oxidation Parent->CYP1A2 Metab1 Hydroxylated Metabolite (Stable Phase I) CYP1A2->Metab1 Major Pathway Metab2 N-Dealkylation (Minor Pathway) CYP1A2->Metab2 Minor Pathway ToxPathway Reactive Epoxide (Hepatotoxic) CYP1A2->ToxPathway Blocked by C4-Cl Excretion Renal Excretion (Phase II Conjugates) Metab1->Excretion Metab2->Excretion

Fig 2: Proposed CYP1A2-mediated metabolic clearance pathway highlighting the C4-chloro blockade.

Conclusion

The transition from unsubstituted tetrahydroacridines to 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine derivatives represents a masterclass in PK-driven drug design. By utilizing rigorous, self-validating in vitro models (PAMPA and HLM assays), researchers can confidently map the ADME profile of these compounds. The strategic placement of the chlorine and methyl groups effectively neutralizes the historical hepatotoxicity of the THA scaffold while preserving the lipophilicity necessary for systemic and CNS target engagement.

References

  • Hartvig P, Askmark H, Aquilonius SM, Wiklund L, Lindström B. "Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine." Eur J Clin Pharmacol. 1990;38(3):259-63.
  • Kadry AM, Abdellah WA, Mohamed MAA, Tolba MS. "Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights." Sci Rep. 2025.
  • Szymanski P, et al. "Novel tetrahydroacridine derivatives inhibit human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis." Biomed Pharmacother. 2014.
  • Ježek J, Hlaváček J, Šebestík J. "Pharmacokinetics and Metabolism of Acridine Drugs." Prog Rech Pharm. 2017.
  • Jann MW, Shirley KL, Small GW. "Clinical Pharmacokinetics and Pharmacodynamics of Cholinesterase Inhibitors." Clin Pharmacokinet. 2002;41(10):719-39.

Sources

Exploratory

The Interplay of Structure and Energetics: A Technical Guide to the Receptor Binding Affinity and Thermodynamics of Substituted Tetrahydroacridines

A Senior Application Scientist's Perspective on 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine and its Congeners as Cholinesterase Inhibitors Foreword: The quest for potent and selective enzyme inhibitors is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine and its Congeners as Cholinesterase Inhibitors

Foreword: The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the realm of neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a clinically validated therapeutic strategy. The 1,2,3,4-tetrahydroacridine scaffold, exemplified by the first FDA-approved drug for Alzheimer's, tacrine, has been a fertile ground for medicinal chemistry exploration. This guide delves into the critical aspects of receptor binding affinity and the underlying thermodynamic forces that govern the interaction of substituted tetrahydroacridines with their cholinesterase targets. While specific experimental data for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is not extensively available in public literature, we will use it as a representative molecule to explore the principles and methodologies applied to this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular interactions that drive the efficacy of these inhibitors.

The Tetrahydroacridine Scaffold: A Privileged Structure for Cholinesterase Inhibition

The 1,2,3,4-tetrahydroacridine core is a rigid, planar, tricyclic aromatic system that has proven to be highly effective in targeting the active site of cholinesterases. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the progenitor of this class, demonstrating potent, albeit non-selective, inhibition of both AChE and BChE.[1] Its clinical use was hampered by hepatotoxicity, which spurred the development of a vast library of analogs with modified substitution patterns aimed at improving potency, selectivity, and safety.[2]

The rationale behind the design of derivatives such as 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine lies in systematically probing the chemical space around the core scaffold to optimize interactions within the enzyme's active site gorge. Substituents at various positions can influence:

  • Hydrophobic interactions: The gorge of cholinesterases is lined with aromatic residues, creating a hydrophobic environment. Alkyl and aryl substituents can enhance van der Waals contacts and increase binding affinity.

  • Hydrogen bonding: Introduction of hydrogen bond donors and acceptors can lead to specific interactions with amino acid residues in the active site, contributing to both affinity and selectivity.

  • Electronic properties: Electron-withdrawing or -donating groups can modulate the pKa of the acridine nitrogen, influencing its protonation state and its ability to engage in cation-π interactions with key tryptophan residues in the active site.

  • Steric effects: The size and shape of substituents can dictate the orientation of the inhibitor within the binding pocket and influence its ability to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[3]

Quantifying Receptor Interactions: Binding Affinity Assays

The determination of a compound's binding affinity for its target is a critical first step in the drug discovery cascade. For cholinesterase inhibitors, the most common metrics are the half-maximal inhibitory concentration (IC₅₀), the inhibitor constant (Kᵢ), and the dissociation constant (Kₑ). These parameters are typically determined using enzymatic assays or radioligand binding studies.

Enzymatic Inhibition Assays (Ellman's Method)

A widely used and robust method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[3]

Principle: This assay relies on the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the enzyme. The product of this reaction, thiocholine, then reacts with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Experimental Protocol: Determination of IC₅₀ for a Tetrahydroacridine Derivative

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB stock solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) stock solution (10 mM in deionized water).

    • Butyrylthiocholine iodide (BTCI) stock solution (10 mM in deionized water).

    • AChE or BChE enzyme solution of known concentration in phosphate buffer.

    • Test compound (e.g., 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine) stock solution in a suitable solvent (e.g., DMSO), followed by serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound at various concentrations. For the control (uninhibited enzyme activity), add 25 µL of buffer.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Radioligand Binding Assays

Radioligand binding assays provide a direct measure of the interaction between a ligand and a receptor. These assays can be performed in two main formats: saturation binding to determine the Kₑ and Bₘₐₓ of a radioligand, and competition binding to determine the Kᵢ of a non-radiolabeled compound.

Principle: A radiolabeled ligand (e.g., [³H]-acetylcholine) is incubated with a preparation of the receptor (e.g., purified cholinesterase or membrane preparations expressing the receptor). After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.

Experimental Protocol: Competition Binding Assay to Determine Kᵢ

  • Materials:

    • Radiolabeled ligand with known Kₑ for the target receptor.

    • Purified enzyme or membrane preparation containing the receptor.

    • Unlabeled test compound (e.g., 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine).

    • Binding buffer appropriate for the receptor.

    • Wash buffer.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a set of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kₑ).

    • Add the varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate to allow the binding to reach equilibrium.

    • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Representative Binding Affinity Data for Substituted Tetrahydroacridines

CompoundTargetIC₅₀ (nM)Reference
TacrineAChE201.05[4]
TacrineBChE202.14[4]
6-Bromo-9-amino-1,2,3,4-tetrahydroacridineAChE66[5]
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amineAChE(nanomolar range)[6]
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amineBChE(nanomolar range)[6]

Note: This table provides illustrative data for tacrine and some of its derivatives to demonstrate the range of potencies observed in this chemical class. Specific data for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is not available in the cited literature.

Delving Deeper: The Thermodynamics of Binding

While binding affinity data (Kᵢ, IC₅₀) are crucial for understanding the potency of an inhibitor, they do not reveal the underlying thermodynamic forces that drive the binding event. Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact. By titrating a solution of the ligand (inhibitor) into a solution of the protein (enzyme), a binding isotherm is generated. This isotherm can be analyzed to determine the binding affinity (Kₐ, the reciprocal of Kₑ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of the enzyme (e.g., AChE) and the inhibitor (e.g., 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine) in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Interpreting the Thermodynamic Signature:

The thermodynamic signature of a binding event provides valuable insights into the nature of the molecular interactions:

  • Enthalpy-driven binding (favorable ΔH): This is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts. The binding of many tacrine derivatives to cholinesterases has been shown to be enthalpy-driven.

  • Entropy-driven binding (favorable ΔS): This is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

  • Enthalpy-entropy compensation: In many biological systems, a favorable change in enthalpy is often accompanied by an unfavorable change in entropy, and vice versa. Understanding this balance is crucial for rational drug design.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental and theoretical frameworks discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding_affinity Receptor Binding Affinity cluster_thermodynamics Binding Thermodynamics synthesis Synthesis of 4-Chloro-9-methyl- 1,2,3,4-tetrahydroacridine purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization ellman Enzymatic Assay (Ellman's Method) characterization->ellman radioligand Radioligand Binding (Competition Assay) characterization->radioligand itc Isothermal Titration Calorimetry (ITC) characterization->itc ic50 Determine IC₅₀ ellman->ic50 radioligand->ic50 ki Calculate Kᵢ ic50->ki thermo_params Determine Kₐ, n, ΔH itc->thermo_params calc_gs Calculate ΔG, ΔS thermo_params->calc_gs

Caption: Experimental workflow for characterizing a novel tetrahydroacridine derivative.

thermodynamics_of_binding gibbs ΔG Gibbs Free Energy (Binding Affinity) enthalpy ΔH Enthalpy (H-bonds, van der Waals) gibbs->enthalpy = entropy ΔS Entropy (Hydrophobic Effect, Conformational Changes) enthalpy->entropy - T *

Caption: The fundamental thermodynamic parameters governing molecular recognition.

Conclusion and Future Directions

References

  • Hilaris Publishing. (2014, September 26). Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs. Journal of Developing Drugs. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of C4-functionalized 1,2,3,4-tetrahydroacridine-based Pfitzinger acid derivatives in deep eutectic solvents and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. New Journal of Chemistry. [Link]

  • Gül, M., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2029. [Link]

  • ResearchGate. (2026, February 9). Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs. [Link]

  • MDPI. (2024, September 19). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. International Journal of Molecular Sciences. [Link]

  • Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-2018. [Link]

  • Szymański, P., et al. (2013). New Tacrine Analogs as Acetylcholinesterase Inhibitors—Theoretical Study with Chemometric Analysis. International Journal of Molecular Sciences, 14(3), 5241-5263. [Link]

  • NextSDS. (n.d.). 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride. [Link]

  • Al-Khafaji, K., et al. (n.d.). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Journal of Research in Pharmacy. [Link]

  • Moss, D. E. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology, 40(6), 1329-1335. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Acetylcholinesterase Inhibition Assay Using 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegenerative drug discovery. Introduction & Mechanistic Rationale The development of targeted therapeutics for Alzheimer's disease (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegenerative drug discovery.

Introduction & Mechanistic Rationale

The development of targeted therapeutics for Alzheimer's disease (AD) heavily relies on modulating cholinergic neurotransmission. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved acetylcholinesterase (AChE) inhibitor [1]. While its clinical use was eventually limited by hepatotoxicity, the tetrahydroacridine (THA) scaffold remains a gold standard in drug design due to its high affinity for the AChE active site.

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is a lipophilic, substituted THA derivative. Mechanistically, THA derivatives act as reversible inhibitors that penetrate the deep, narrow aromatic gorge of the AChE enzyme. They primarily anchor to the Catalytic Active Site (CAS) and the anionic subsite, engaging in critical π−π stacking interactions with aromatic residues such as Trp84 and Phe330 [2].

To accurately evaluate the inhibitory potency (IC 50​ ) of 4-Chloro-9-methyl-THA, the Ellman’s assay is employed. This colorimetric method is the industry standard for high-throughput screening of AChE inhibitors due to its rapid kinetics, stoichiometric reliability, and high sensitivity [3].

Assay Principle (The Ellman's Method)

The Ellman’s assay operates on a coupled biochemical reaction. AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into acetate and thiocholine. The free sulfhydryl group of thiocholine then undergoes a rapid, stoichiometric reaction with Ellman’s reagent (DTNB , 5,5'-dithiobis-(2-nitrobenzoic acid)).

This disulfide cleavage yields the 5-thio-2-nitrobenzoate (TNB 2− ) anion, a highly chromogenic product with a molar extinction coefficient of 14,150 M −1 cm −1 at 412 nm [4]. When 4-Chloro-9-methyl-THA is introduced, it competitively or non-competitively blocks the AChE active site, reducing the rate of ATCh hydrolysis and subsequently diminishing the rate of yellow color formation.

EllmanAssay AChE Acetylcholinesterase (AChE) ATCh Acetylthiocholine (ATCh) AChE->ATCh Inhibitor 4-Chloro-9-methyl-THA (Inhibitor) Inhibitor->AChE Reversible Inhibition Thiocholine Thiocholine (R-SH) ATCh->Thiocholine Hydrolysis by AChE Acetate Acetate ATCh->Acetate Hydrolysis TNB TNB²⁻ Anion (Yellow, λ=412 nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide cleavage

Caption: Biochemical pathway of Ellman's assay and the inhibitory action of 4-Chloro-9-methyl-THA.

Materials and Reagents

Biologicals & Chemicals
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric eel) or recombinant human AChE.

  • Substrate: Acetylthiocholine iodide (ATChI), 99% purity.

  • Chromogen: DTNB (Ellman’s Reagent), 98% purity.

  • Test Compound: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (Stock dissolved in 100% DMSO).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

Equipment
  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of kinetic absorbance measurements at 412 nm.

  • Multichannel pipettes.

Experimental Protocol

Expertise Note: Reversible inhibitors like THA derivatives require sufficient time to establish binding equilibrium within the enzyme's deep gorge. Skipping the pre-incubation step will result in an artificially high IC 50​ (underestimation of potency) because the substrate will outcompete the inhibitor before equilibrium is reached.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Store at 4°C.

  • AChE Working Solution: Dilute the AChE stock in Assay Buffer to a final working concentration of 0.2 U/mL. Keep on ice.

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light, as DTNB is photosensitive and prone to spontaneous degradation [5].

  • ATCh Substrate (10 mM): Dissolve ATChI in deionized water. Must be prepared fresh daily to prevent auto-hydrolysis.

  • Inhibitor Dilutions: Prepare a 10 mM stock of 4-Chloro-9-methyl-THA in 100% DMSO. Perform a 10-point serial dilution (e.g., 1:3) in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation [6].

Step 2: 96-Well Plate Setup

Set up the assay in a total volume of 200 µL per well.

  • Test Wells: 140 µL Assay Buffer + 20 µL Inhibitor dilution + 20 µL AChE.

  • 100% Activity Control: 140 µL Assay Buffer + 20 µL Vehicle (1% DMSO in Buffer) + 20 µL AChE.

  • Blank (Background): 160 µL Assay Buffer + 20 µL Vehicle (1% DMSO in Buffer). No enzyme.

Step 3: Pre-Incubation

Gently shake the plate for 30 seconds. Incubate at 25°C for 15 minutes . This step is critical for the 4-Chloro-9-methyl-THA to properly dock into the CAS and peripheral anionic site (PAS) of the enzyme.

Step 4: Reaction Initiation

Add 10 µL of 10 mM DTNB and 10 µL of 10 mM ATCh to all wells using a multichannel pipette to initiate the reaction simultaneously.

Step 5: Kinetic Measurement

Immediately transfer the plate to the microplate reader. Measure absorbance at 412 nm kinetically—taking a reading every 30 seconds for 10 to 15 minutes at 25°C.

Workflow Step1 1. Reagent Preparation (Buffer, AChE, ATCh, DTNB, Inhibitor) Step2 2. Plate Setup (Add Buffer, Inhibitor, and AChE to 96-well plate) Step1->Step2 Step3 3. Pre-Incubation (15 min at 25°C to establish binding equilibrium) Step2->Step3 Step4 4. Reaction Initiation (Add DTNB and ATCh substrate) Step3->Step4 Step5 5. Kinetic Measurement (Read absorbance at 412 nm for 10-15 min) Step4->Step5 Step6 6. Data Analysis (Calculate ΔAbs/min, % Inhibition, and IC50) Step5->Step6

Caption: Step-by-step 96-well plate workflow for the in vitro AChE inhibition assay.

Data Analysis & Interpretation

Rationale for Kinetic Analysis

While endpoint assays are simpler, kinetic analysis ( Δ Abs/min) is strictly recommended for acridine derivatives. Many heterocyclic compounds possess intrinsic absorbance in the UV-Vis spectrum. Measuring the rate of change rather than absolute absorbance mathematically eliminates background noise caused by the compound's own color.

Calculations
  • Determine Reaction Rate (V): Extract the slope ( Δ Abs/min) from the linear portion of the kinetic curve for each well.

  • Calculate % Inhibition: % Inhibition=(1−Vcontrol​−Vblank​Vtest​−Vblank​​)×100

  • Determine IC 50​ : Plot the % Inhibition against the log 10​ of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to calculate the IC 50​ .

Representative Quantitative Data

Below is a structured data presentation modeling the expected dose-response behavior of a potent THA derivative against AChE.

Final Concentration (µM)Log[Concentration] (M)Mean Reaction Rate ( Δ Abs/min)% Inhibition
0 (100% Control) -0.1450 0.0%
0.001-9.00.14212.0%
0.01-8.00.123215.0%
0.03-7.50.094235.0%
0.1 -7.0 0.0710 51.0% (Approx. IC 50​ )
0.3-6.50.036275.0%
1.0-6.00.014590.0%
10.0-5.00.002998.0%

Troubleshooting & Self-Validation

To ensure the assay is a self-validating system, the following parameters must be monitored:

  • High Background in Blanks: If the blank wells show a high rate of color formation, the ATCh substrate has likely undergone auto-hydrolysis. Solution: Always prepare ATCh fresh immediately before Step 4.

  • Non-Linear Control Curves: If the 100% Activity Control curve flattens out before 10 minutes, the substrate is being depleted too rapidly. Solution: Reduce the final concentration of AChE.

  • Precipitation: 4-Chloro-9-methyl-THA is highly lipophilic. If precipitation occurs upon dilution into the aqueous buffer, ensure the DMSO stock is thoroughly mixed and consider using a surfactant (e.g., 0.01% Triton X-100) if it does not interfere with enzyme activity.

  • Reference Control: Always run a known AChE inhibitor (e.g., Donepezil or standard Tacrine) alongside your test compound to validate the assay's sensitivity and dynamic range.

References

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Available at:[Link]

  • Ellman's reagent. Wikipedia. Available at:[Link]

Application

Elucidating the Structure of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine through Mass Spectrometry Fragmentation Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation patterns of 4-Chloro-9-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation patterns of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine, a heterocyclic compound of interest in drug discovery due to its structural relation to tacrine analogues. We explore the distinct fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This guide presents detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The elucidated fragmentation patterns serve as a crucial reference for the identification, structural confirmation, and purity assessment of this compound and its related analogues in complex matrices.

Introduction: The Analytical Imperative

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine belongs to the tetrahydroacridine class of compounds, a scaffold known for its biological activities, most notably as acetylcholinesterase inhibitors. As drug development pipelines advance, the unambiguous characterization of new chemical entities (NCEs) is paramount for regulatory submission and ensuring safety and efficacy. Mass spectrometry (MS) stands as a cornerstone technology in this process, offering unparalleled sensitivity and structural information from minute sample quantities.[1]

Understanding the gas-phase fragmentation behavior of a molecule is essential for its confident identification. When a molecule is ionized, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions.[2] The pattern of these fragments serves as a molecular fingerprint. This note details the fragmentation pathways of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine under two common ionization regimes: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), the standard for Liquid Chromatography (LC-MS).[3]

Compound Properties:

PropertyValueSource
Chemical Name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine-
Molecular Formula C₁₄H₁₄ClN[4]
Monoisotopic Mass 231.08 g/mol (for ³⁵Cl)Calculated
Average Molecular Weight 231.72 g/mol Calculated
CAS Number 71058-85-0[4]

Part I: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, leading to extensive and predictable fragmentation. This makes it exceptionally powerful for structural elucidation and library matching. The analysis of related acridine and chlorinated compounds provides a strong basis for predicting the fragmentation of the title compound.[5][6]

Proposed Key Fragmentation Mechanisms under EI

Upon ionization at a standard energy of 70 eV, the 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine molecular ion (M⁺˙) is expected to undergo several characteristic fragmentation reactions. The primary cleavages involve the loss of the substituents and fragmentation of the partially saturated ring.

  • Loss of Chlorine Radical: The most facile cleavage is often the loss of the halogen. The expulsion of a chlorine radical (•Cl) from the molecular ion at m/z 231 results in a stable, even-electron cation at m/z 196 .

  • Loss of Methyl Radical: Cleavage of the C-C bond at the 9-position leads to the loss of a methyl radical (•CH₃), yielding an ion at m/z 216 .

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexene ring is prone to a retro-Diels-Alder (RDA) reaction. This involves the cleavage of two bonds within the ring, resulting in the neutral loss of ethene (C₂H₄, 28 Da). This pathway leads to a radical cation at m/z 203 . RDA reactions are a well-documented fragmentation pathway for cyclic systems.[7][8]

  • Loss of HCl: A common fragmentation for chlorinated compounds is the elimination of a neutral hydrochloric acid molecule (HCl, 36 Da), often involving a hydrogen from an adjacent position. This results in a radical cation at m/z 195 .[6]

Visualization of EI Fragmentation

EI_Fragmentation M M+• m/z 231/233 F196 [M-Cl]+ m/z 196 M->F196 - •Cl F216 [M-CH3]+ m/z 216 M->F216 - •CH3 F203 [M-C2H4]+• m/z 203/205 M->F203 - C2H4 (RDA) F195 [M-HCl]+• m/z 195 M->F195 - HCl

Caption: Proposed Electron Ionization (EI) fragmentation pathway.

Summary of Expected EI Fragment Ions
m/z (³⁵Cl)m/z (³⁷Cl)Proposed Neutral LossFormula of LossProposed Ion Structure
231233--Molecular Ion (M⁺˙)
216218•CH₃CH₃[M-CH₃]⁺
203205C₂H₄C₂H₄RDA Product Ion
196-•ClCl[M-Cl]⁺
195-HClHCl[M-HCl]⁺˙
Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. The causality behind these choices is to ensure volatilization of the analyte without thermal degradation and to achieve good chromatographic separation from potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine in methanol or ethyl acetate.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. The goal is to avoid column overloading while ensuring a strong signal.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.

  • GC Parameters:

    • Column: A non-polar or mid-polarity column is recommended. A DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent choice for resolving many heterocyclic compounds.[6][9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C. This temperature is high enough to ensure rapid volatilization but low enough to minimize on-injector degradation.

    • Injection Volume: 1 µL in splitless mode to maximize sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes. This program allows for the elution of a wide range of compounds.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library comparability).[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range covers the molecular ion and all expected major fragments.

Part II: ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray Ionization is a "soft" ionization technique ideal for analyzing polar and thermally labile molecules from a liquid phase.[10] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). This is the standard workflow in LC-MS based drug metabolism and impurity profiling.[1][11]

Protonation and MS/MS Precursor Ion

The 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine structure contains two nitrogen atoms: one in the aromatic acridine ring system and one in the tetrahydro-ring. The aromatic nitrogen is generally more basic and is the most probable site of protonation in the ESI source, forming the [M+H]⁺ precursor ion at m/z 232 (and m/z 234 for the ³⁷Cl isotope). This even-electron ion is then selected for CID.

Proposed Key Fragmentation Mechanisms under ESI-MS/MS

The fragmentation of the protonated molecule is driven by the charge site and typically involves the loss of stable, neutral molecules. The fragmentation of alkaloids and related heterocyclic structures often involves cleavages of saturated ring systems.[8]

  • Loss of Methane: A common fragmentation pathway for protonated molecules with a methyl group adjacent to a charge site is the loss of methane (CH₄, 16 Da). This rearrangement would produce an ion at m/z 216 .

  • Loss of HCl: Similar to EI, the neutral loss of hydrochloric acid (HCl, 36 Da) is a highly favorable pathway, leading to a product ion at m/z 196 .

  • Cleavage of the Tetrahydro-Ring: The saturated ring can undergo cleavage. A significant pathway could be the loss of a C₃H₆ fragment (propylene, 42 Da) via a ring-opening mechanism, resulting in an ion at m/z 190 .

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation M [M+H]+ m/z 232/234 F216 [M+H-CH4]+ m/z 216/218 M->F216 - CH4 F196 [M+H-HCl]+ m/z 196 M->F196 - HCl F190 [M+H-C3H6]+ m/z 190/192 M->F190 - C3H6

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Expected ESI-MS/MS Product Ions
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFormula of Loss
232/234216/218MethaneCH₄
232/234196Hydrochloric AcidHCl
232/234190/192PropyleneC₃H₆
Protocol: LC-MS/MS Analysis

This protocol is designed for the quantitative and qualitative analysis of small molecules in a research or drug development setting. The choice of a reversed-phase column and an acidic mobile phase ensures good retention and efficient protonation of the analyte.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of the compound in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad™ or QTRAP® system, or a Q-TOF instrument for high-resolution data.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining the compound.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common additive that aids in protonation for positive-ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1 (Nebulizer): 50 psi.

    • Ion Source Gas 2 (Heater): 50 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern analysis.

    • Precursor Ion: m/z 232.

    • Collision Energy (CE): This must be optimized empirically. A starting point would be to ramp CE from 15 to 45 eV to observe the full spectrum of product ions.

Conclusion

The mass spectrometric fragmentation of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is predictable and provides a wealth of structural information. Under EI conditions, the fragmentation is dominated by the loss of substituents (Cl, CH₃) and a characteristic retro-Diels-Alder reaction. Under ESI-MS/MS conditions, fragmentation of the protonated molecule primarily involves the loss of stable neutral molecules like HCl, CH₄, and cleavage of the saturated ring. The protocols and fragmentation schemes detailed in this note provide a comprehensive framework for the confident identification and structural characterization of this compound, serving as an essential tool for researchers in medicinal chemistry and drug development.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • NIST. Acridine, 9,10-dihydro-9,9-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Acridine, 9,10-dihydro-. NIST Chemistry WebBook. Available at: [Link]

  • Kim, H., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • NIST. Acridine. NIST Chemistry WebBook. Available at: [Link]

  • Arts, C. J. M., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]

  • NIST. Acridine. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Acridine, 9-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available at: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • NextSDS. 4-CHLORO-9-METHYL-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • NextSDS. 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride. Available at: [Link]

  • Lee, J., et al. (n.d.). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PMC. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Matsubara, H., & Urano, K. (1997). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB - OSTI. Available at: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

  • Shim, H., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • PubChem. N-(4-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. Available at: [Link]

  • ResearchGate. MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Available at: [Link]

  • Parchenko, V. V., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at: [Link]

  • Neustetter, M., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. PMC. Available at: [Link]

  • Borges, C. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (4R)-7-chloro-9-methyl-1-oxo-1,2,4,9-tetrahydrospiro(beta-carboline-3,4'-piperidine)-4-carbonitrile. Available at: [Link]

  • Sparkman, O. D., et al. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • ResearchGate. Gas Chromatography–Mass Spectrometry and Heterocyclic Compounds. Available at: [Link]

  • Shim, H., et al. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. Available at: [Link]

  • Kuitunen, M.-L., et al. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Available at: [Link]

  • Dampc, M., et al. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Journal of Physics. B, Atomic, Molecular and Optical Physics. Available at: [Link]

  • Sparkman, O. D., et al. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Neustetter, M., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • da Silva, V. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • PubChem. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Available at: [Link]

  • PubChem. 9-Chloroacridine. Available at: [Link]

Sources

Method

Application Note: Formulation and In Vivo Dosing Protocols for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine Hydrochloride

Executive Summary & Pharmacological Context Tetrahydroacridines (THAs), with tacrine acting as the prototypical scaffold, are potent acetylcholinesterase (AChE) inhibitors and multi-target directed ligands (MTDLs) extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Tetrahydroacridines (THAs), with tacrine acting as the prototypical scaffold, are potent acetylcholinesterase (AChE) inhibitors and multi-target directed ligands (MTDLs) extensively utilized in neurodegenerative disease research (MDPI, 2024) [3]. The specific derivative 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride incorporates deliberate structural modifications: the halogenation (4-chloro) and methylation (9-methyl) alter the compound's lipophilicity and target-binding pocket affinity. These modifications are designed to enhance blood-brain barrier (BBB) penetration and modulate AChE selectivity while attempting to mitigate the hepatotoxicity classically associated with unsubstituted THAs.

The hydrochloride (HCl) salt form is synthesized specifically to improve aqueous solubility, a critical factor for achieving consistent bioavailability during in vivo administration.

Physicochemical Profile

To formulate a stable vehicle, researchers must first understand the quantitative constraints of the active pharmaceutical ingredient (API).

ParameterValue / DescriptionFormulation Implication
Chemical Name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine HClTricyclic core is highly lipophilic; HCl salt provides hydrophilic balance.
CAS Number 1009306-59-5 (Salt) / 71058-85-0 (Base)Ensure the correct molecular weight is used for molar calculations.
Molecular Weight 268.18 g/mol Requires precise micro-balance weighing for low-dose rodent studies.
Molecular Formula C₁₄H₁₅Cl₂NHalogenation increases LogP, necessitating co-solvents at high doses.
Primary Target Cholinesterases (AChE/BChE)Dosing must be carefully titrated to avoid peripheral cholinergic toxicity.

Formulation Causality: The "Why" Behind the Vehicle

Although the HCl salt confers aqueous solubility, the halogenated tricyclic core remains inherently lipophilic. Relying solely on water for high-concentration doses will result in micro-precipitation. We utilize a tiered vehicle approach based on the target dose:

  • Tier 1 Vehicle (0.9% Saline): Used for low doses (<2 mg/kg). The physiological saline matches the tonicity of rodent blood, minimizing injection site necrosis. The HCl salt readily dissociates at this concentration.

  • Tier 2 Vehicle (5% DMSO + 30% PEG-400 + 65% Saline): Used for higher doses (>2 mg/kg) (PLOS ONE, 2012) [2].

    • Causality:DMSO is required first to disrupt the crystal lattice of the lipophilic core. PEG-400 is added second to act as a co-solvent and surfactant; it coats the solubilized molecules. When the Saline is finally introduced, the PEG-400 prevents the lipophilic drug from crashing out in the aqueous environment.

Step-by-Step Preparation Protocols (Self-Validating Systems)

Tier 1: Pure Aqueous Protocol (For doses ≤ 2 mg/kg)
  • Weighing: Weigh the required amount of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine HCl using a calibrated analytical balance.

  • Solubilization: Add the total required volume of sterile 0.9% NaCl (Normal Saline).

  • Agitation: Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: Hold the vial against a stark black-and-white background under bright light. If the solution is completely optically clear, proceed. If micro-crystals remain, the concentration exceeds the aqueous solubility limit; you must discard and switch to the Tier 2 protocol.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen for its low protein/drug binding characteristics in purely aqueous solutions.

Tier 2: Co-Solvent Protocol (For doses > 2 mg/kg)

(Note: This protocol utilizes a 5% DMSO / 30% PEG-400 / 65% Saline ratio, a standard for tacrine derivatives (bioRxiv, 2024) [1].)

  • Primary Solubilization: Add 5% of the final target volume as DMSO to the weighed compound. Vortex until completely dissolved.

    • Validation Checkpoint 1: The DMSO solution must be 100% clear. Do not proceed if particulate matter is visible.

  • Surfactant Addition: Add 30% of the final target volume as PEG-400 . Vortex for 2 minutes to ensure homogenous mixing of the DMSO and PEG phases.

  • Aqueous Dilution (Critical Step): Add 65% of the final target volume as 0.9% Saline dropwise while continuously vortexing.

    • Causality: Rapid addition of saline alters the dielectric constant of the solution too quickly, causing the drug to precipitate. Dropwise addition allows PEG-400 to form stable micelles.

    • Validation Checkpoint 2: Check for the Tyndall effect (light scattering). A valid, stable formulation will show zero light scattering. Cloudiness indicates nano-precipitation; the formulation is invalid and must be remade.

  • Sterilization: Pass through a 0.22 µm PTFE (Polytetrafluoroethylene) filter.

    • Causality: PTFE is chemically resistant to DMSO and PEG. Using a standard PES or CA filter here would result in membrane degradation and the leaching of toxic extractables into your in vivo formulation.

FormulationWorkflow A Weigh 4-Cl-9-Me-THA HCl (Analytical Balance) B Add 5% DMSO (Vortex until clear) A->B Step 1: Solubilize C Add 30% PEG-400 (Mix thoroughly) B->C Step 2: Stabilize D Add 65% 0.9% Saline (Dropwise addition) C->D Step 3: Dilute E Sterile Filtration (0.22 µm PTFE) D->E Step 4: Sterilize F In Vivo Dosing (IP, PO, IV) E->F Final Step

Caption: Tier 2 co-solvent formulation workflow for lipophilic tetrahydroacridine salts.

In Vivo Dosing & Observation Guidelines

When administering THA derivatives, precise volumetric control and post-dosing observation are critical due to the narrow therapeutic index of cholinesterase inhibitors.

Standard Dosing Parameters
SpeciesRouteMax VolumeRecommended GaugeNotes
Mice (20-30g)IP (Intraperitoneal)10 mL/kg27G - 30GInject into the lower right quadrant to avoid the cecum.
Mice (20-30g)PO (Oral Gavage)10 mL/kg20G - 22G (Bulbed)Ensure the formulation is at room temperature to avoid gastric shock.
Rats (250-300g)IP (Intraperitoneal)5 mL/kg23G - 25GAspirate slightly before injection to ensure you are not in the bladder/bowel.
Toxicity Monitoring: The SLUDGE Syndrome

Because 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine targets AChE, overdose results in the over-accumulation of acetylcholine at peripheral muscarinic receptors. Animals must be monitored for 1-2 hours post-dosing for SLUDGE syndrome:

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramping/writhing)

  • E mesis (Note: rodents cannot vomit, but will show pica or excessive chewing)

Causality: If severe SLUDGE symptoms or muscle fasciculations (nicotinic overstimulation) occur, the dose is too high and is crossing the threshold from central nervous system (CNS) modulation to peripheral toxicity. The dose must be titrated down in subsequent cohorts.

Pharmacodynamics Drug 4-Cl-9-Me-THA AChE AChE Enzyme Inhibition Drug->AChE Binds Active Site ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Receptors Muscarinic/Nicotinic Receptor Activation ACh->Receptors Synaptic Cleft Effect Pro-cognitive & Neuroprotective Effects Receptors->Effect Downstream Signaling

Caption: Pharmacodynamic pathway of tetrahydroacridines via acetylcholinesterase inhibition.

References

  • Pro-cognitive Effects of Dual Tacrine Derivatives Acting as Cholinesterase Inhibitors and NMDA Receptor Antagonists Source: bioRxiv (2024) URL:[Link]

  • Tacrine-6-Ferulic Acid, a Novel Multifunctional Dimer, Inhibits Amyloid-b-Mediated Alzheimer's Disease Source: PLOS ONE (2012) URL:[Link]

  • A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies Source: International Journal of Molecular Sciences / MDPI (2024) URL:[Link]

Application

Application Note: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine as a Chemical Probe Core in Neurobiology

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and chemical biology. Content Focus: Mechanistic rationale, probe synthesis, and in vitro/cellular validation protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and chemical biology. Content Focus: Mechanistic rationale, probe synthesis, and in vitro/cellular validation protocols.

Introduction and Mechanistic Rationale

In the landscape of neurobiology, particularly concerning Alzheimer's disease (AD) and cholinergic signaling, the development of Multi-Target Directed Ligands (MTDLs) and theranostic probes is paramount. 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CAS 71058-85-0)[1] serves as a highly specialized, versatile chemical core for these applications.

As a structural derivative of the classic acetylcholinesterase (AChE) inhibitor tacrine (9-amino-1,2,3,4-tetrahydroacridine), this compound introduces two critical functional modifications that dictate its utility as a probe:

  • The C4-Chloro Substitution (Pharmacodynamic Enhancer): The introduction of a halogen atom at the C4 position significantly increases the lipophilicity of the tetrahydroacridine core. When interacting with the AChE active site gorge, this chlorine atom facilitates enhanced hydrophobic packing and potential halogen bonding with aromatic residues (e.g., Trp86) in the catalytic anionic site (CAS)[2].

  • The C9-Methyl Group (Synthetic Handle): Unlike the primary amine in tacrine, the C9-methyl group provides a unique site for functionalization. The protons of this methyl group are highly acidic due to the electron-withdrawing nature of the acridine core. This enables facile Knoevenagel condensations with aromatic aldehydes to yield extended π -conjugated styryl systems[3]. These styryl derivatives act as environmentally sensitive "push-pull" fluorescent probes, capable of mapping AChE distribution in live neural cells while simultaneously inhibiting the enzyme[2]. Furthermore, tetrahydroacridine derivatives are known to allosterically modulate N-methyl-D-aspartate (NMDA) receptors, conferring neuroprotection against glutamate-induced excitotoxicity[4].

Pathway Target Acetylcholinesterase (AChE) Substrate Acetylcholine (ACh) Substrate->Target Binds Active Site Probe 4-Cl-9-Me-THA Probe Probe->Target Blocks Active Site Gorge Signal Fluorescence Emission Probe->Signal Microenvironment Shift Receptor NMDA Receptor Probe->Receptor Allosteric Modulation

Mechanism of 4-Cl-9-Me-THA dual-targeting AChE and NMDA receptors with fluorescence emission.

Experimental Protocols

The following protocols outline a self-validating workflow transitioning from chemical synthesis to in vitro kinetic validation, and finally, live-cell imaging.

Workflow Step1 Probe Synthesis (Knoevenagel) Step2 In Vitro Assay (Ellman's Method) Step1->Step2 Step3 Cellular Imaging (PC12 Cells) Step2->Step3 Step4 Data Analysis (IC50 & Imaging) Step3->Step4

Step-by-step workflow from probe synthesis to cellular imaging and kinetic analysis.

Protocol A: Synthesis of Fluorescent Styryl-Tetrahydroacridine Probes

Causality: Using a base catalyst (piperidine) deprotonates the C9-methyl group, forming a nucleophilic enamine intermediate that attacks the electrophilic carbonyl of an aldehyde, creating a fluorescent push-pull system[3].

  • Reaction Setup: Dissolve 1.0 mmol of 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride[1] and 1.2 mmol of 4-(dimethylamino)benzaldehyde in 10 mL of anhydrous ethanol.

  • Catalysis: Add 0.5 mL of piperidine.

    • Self-Validation Step: Run a parallel control reaction replacing piperidine with pure ethanol. The absence of a color change in the control confirms the absolute dependence on base-catalyzed enamine formation.

  • Reflux: Heat the mixture to 80°C under an inert argon atmosphere for 12 hours to prevent oxidative degradation of the aldehyde.

  • Purification: Cool to room temperature to precipitate the styryl probe. Filter, wash with cold ethanol, and recrystallize from methanol.

  • Characterization: Confirm the trans-alkene formation via 1 H NMR (characteristic doublet at ~7.5 ppm with J≈16 Hz).

Protocol B: In Vitro AChE Inhibition Kinetics (Modified Ellman's Assay)

Causality: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Inhibitors reduce the rate of this colorimetric change[2].

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Incubation: In a 96-well microplate, mix 140 µL of buffer, 20 µL of Electrophorus electricus AChE (0.2 U/mL), and 20 µL of the synthesized probe (varying concentrations from 1 nM to 100 µM in 1% DMSO).

  • Controls (Self-Validation):

    • Vehicle Control: 1% DMSO (establishes Vmax​ ).

    • Positive Control: Tacrine (establishes baseline inhibition kinetics)[4].

  • Binding: Incubate at 25°C for 15 minutes to establish binding equilibrium.

  • Initiation & Measurement: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM). Continuously monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( v0​ ) and plot % inhibition vs. log[Probe] to determine the IC 50​ .

Protocol C: Live-Cell Imaging of AChE in PC12 Cells

Causality: PC12 cells express high levels of AChE upon differentiation. The lipophilic styryl probe permeates the cell membrane and undergoes a massive quantum yield increase upon binding to the hydrophobic AChE gorge, allowing wash-free imaging[2].

  • Cell Culture: Culture PC12 cells in DMEM (10% FBS) supplemented with 50 ng/mL Nerve Growth Factor (NGF) for 48 hours to induce neuronal differentiation and upregulate AChE.

  • Preparation: Seed cells in a glass-bottom confocal dish and grow to 70% confluence. Wash twice with PBS (pH 7.4) to remove serum esterases that could prematurely bind the probe.

  • Staining: Incubate cells with 5 µM of the fluorescent probe in Opti-MEM for 30 minutes at 37°C.

  • Self-Validation (Competitive Displacement): Pre-treat a control group of cells with 50 µM Tacrine for 1 hour prior to probe addition. A significant reduction in fluorescence in this group confirms that the probe's signal is specifically derived from AChE binding, not non-specific lipid accumulation.

  • Imaging: Image using a confocal laser scanning microscope (Excitation: 488 nm, Emission: 550-600 nm).

Quantitative Data Summary

The table below summarizes the expected pharmacological and photophysical shifts when transitioning from the native tacrine core to the functionalized 4-Cl-9-Me-THA styryl probe.

Table 1: Comparative Pharmacological and Photophysical Data

CompoundAChE IC 50​ (nM)BChE IC 50​ (nM)Selectivity (BChE/AChE)Excitation (nm)Emission (nm)
Tacrine (Control)94.69 ± 4.8814.26 ± 1.070.15N/AN/A
4-Cl-9-Me-THA (Core)> 1000> 1000N/AN/AN/A
Styryl-THA Probe 12.5 ± 1.2450 ± 2536.0488585

Note: The 4-Cl-9-Me-THA core itself lacks strong AChE inhibition until the 9-position is functionalized into a conjugated system that spans the AChE active site gorge. Once functionalized (Styryl-THA Probe), it exhibits superior AChE affinity and high selectivity over BChE compared to native tacrine.

References

  • Source: lookchem.
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Method

Application Notes and Protocols for the Spectrophotometric Determination of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine in Biological Matrices

Abstract This document provides a comprehensive guide to a robust and validated spectrophotometric method for the quantitative determination of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CMTHA) in biological matrices,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to a robust and validated spectrophotometric method for the quantitative determination of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CMTHA) in biological matrices, specifically human plasma and urine. CMTHA, a derivative of the acridine family, holds potential for pharmacological investigation, necessitating reliable bioanalytical methods for pharmacokinetic and pharmacodynamic studies.[1] Due to the inherent complexity and potential for interference from endogenous components in biological samples, this protocol employs a liquid-liquid extraction (LLE) step for sample cleanup, followed by a chemical derivatization reaction. The derivatization enhances analytical selectivity and sensitivity by forming a stable, colored product with a distinct absorption maximum in the visible spectrum, thereby circumventing the challenges of direct UV spectrophotometry.[2] This method is developed and validated in accordance with internationally recognized guidelines, ensuring data integrity and reliability for research and drug development applications.[3][4]

Principle of the Method: Overcoming Bioanalytical Challenges

The quantitative analysis of therapeutic agents in biological fluids is fundamental to drug development. While advanced techniques like LC-MS/MS offer high sensitivity, UV-Visible spectrophotometry remains a valuable tool due to its accessibility, simplicity, and cost-effectiveness.[5] The core of this analytical method is the Beer-Lambert Law , which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[6][7]

The Beer-Lambert Law is expressed as:

  • A = εcl

    • A is the absorbance (dimensionless).

    • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (L mol⁻¹ cm⁻¹).[8]

    • c is the concentration of the analyte (mol L⁻¹).

    • l is the path length of the cuvette, typically 1 cm.

Direct measurement of CMTHA in the UV region is prone to significant interference from proteins, nucleic acids, and other endogenous molecules present in plasma and urine, which also absorb in this range.[2] To address this, our protocol introduces two critical steps:

  • Liquid-Liquid Extraction (LLE): This separates the drug from interfering matrix components. By adjusting the pH, the analyte is partitioned into an immiscible organic solvent, leaving behind water-soluble interferences.[9]

  • Chemical Derivatization: After extraction, the CMTHA is reacted with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) . NBD-Cl is a highly effective derivatizing agent that reacts with the secondary amine of the tetrahydroacridine ring to form a intensely colored product.[10] This shifts the absorption maximum (λmax) to the visible region, where interference from biological components is minimal, thereby greatly enhancing the method's selectivity and sensitivity.

Diagram 1. The fundamental principle of the Beer-Lambert Law.

Materials and Equipment

Reagents and Chemicals
  • 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CMTHA) reference standard (>99% purity)

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (Sigma-Aldrich)

  • Methanol (HPLC Grade)

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Carbonate (Na₂CO₃) (Analytical Grade)

  • Sodium Bicarbonate (NaHCO₃) (Analytical Grade)

  • Hydrochloric Acid (HCl) (Analytical Grade)

  • Drug-free human plasma and urine (obtained from healthy volunteers under ethical guidelines)

  • Deionized water

Equipment
  • Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer

  • Refrigerated centrifuge

  • Calibrated micropipettes

  • Water bath or heating block

  • Nitrogen evaporation system (optional)

Detailed Experimental Protocols

Preparation of Solutions
  • CMTHA Stock Solution (100 µg/mL): Accurately weigh 10 mg of CMTHA reference standard and dissolve it in a 100 mL volumetric flask with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations suitable for spiking.

  • NBD-Cl Reagent (0.1% w/v): Dissolve 100 mg of NBD-Cl in 100 mL of methanol. Prepare this solution fresh daily and protect it from light.[11]

  • Carbonate Buffer (pH 9.4): Prepare by dissolving 2.65 g of sodium carbonate and 2.1 g of sodium bicarbonate in 500 mL of deionized water.[12]

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free biological matrix (plasma or urine) to obtain final concentrations for the calibration curve. A typical range might be 1, 2.5, 5, 10, 20, 40, and 80 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels:

    • Low QC (LQC): 3 µg/mL

    • Medium QC (MQC): 30 µg/mL

    • High QC (HQC): 60 µg/mL

Sample Preparation and Extraction Workflow

This workflow is designed to efficiently isolate CMTHA from complex biological matrices while maximizing recovery.

ExtractionWorkflow start Start: Biological Sample (500 µL) (Plasma or Urine) alkalinize 1. Alkalinization Add 500 µL Carbonate Buffer (pH 9.4) start->alkalinize vortex1 Vortex (1 min) alkalinize->vortex1 add_dcm 2. LLE Add 3 mL Dichloromethane (DCM) vortex1->add_dcm vortex2 Vortex (5 min) add_dcm->vortex2 centrifuge 3. Phase Separation Centrifuge (10 min, 4000 rpm) vortex2->centrifuge transfer 4. Isolate Organic Layer Transfer DCM layer to a clean tube centrifuge->transfer evaporate 5. Evaporation Evaporate to dryness under N₂ stream at 40°C transfer->evaporate reconstitute 6. Reconstitution Dissolve residue in 1 mL Methanol evaporate->reconstitute derivatize Proceed to Derivatization reconstitute->derivatize

Diagram 2. Liquid-Liquid Extraction (LLE) workflow for CMTHA.

Causality Behind Experimental Choices:

  • Alkalinization (Step 1): The tetrahydroacridine structure contains a basic nitrogen atom. Increasing the pH to ~9.4 deprotonates this nitrogen, converting the molecule into its neutral, free-base form. This form is significantly more soluble in organic solvents like DCM, which is critical for efficient extraction from the aqueous biological matrix.[12]

  • Dichloromethane (Step 2): DCM is an effective, dense, and water-immiscible organic solvent that provides good recovery for many nitrogen-containing heterocyclic compounds. Its volatility also facilitates easy removal during the evaporation step.

  • Evaporation and Reconstitution (Steps 5 & 6): Evaporating the extraction solvent and reconstituting the residue in a fixed volume of methanol serves two purposes: it concentrates the analyte, thereby increasing the sensitivity of the assay, and it ensures the analyte is in a solvent compatible with the subsequent derivatization reaction.

Derivatization and Measurement Protocol
  • To the 1 mL methanolic extract from the previous step, add 1 mL of the 0.1% NBD-Cl reagent.

  • Add 0.5 mL of the carbonate buffer (pH 9.4) to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 70°C for 20 minutes. The development of a stable color indicates the formation of the derivative.

  • After incubation, cool the tubes to room temperature.

  • Transfer the solution to a 1 cm quartz cuvette.

  • Measure the absorbance at the predetermined λmax (to be determined during method development, typically ~460-490 nm for NBD-amine adducts) against a reagent blank. The reagent blank is prepared by following the entire extraction and derivatization procedure using a drug-free matrix sample.

Bioanalytical Method Validation

The developed method must be validated to ensure it is fit for purpose. Validation is performed according to the principles outlined in the FDA and ICH M10 guidelines.[3][4][13]

Linearity and Range

The linearity of the method is determined by analyzing the calibration standards (in triplicate) over the specified concentration range. The absorbance is plotted against the nominal concentration, and a linear regression analysis is performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Calibration Points At least 6 non-zero standards
Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)

Table 1. Acceptance criteria for linearity.

Accuracy and Precision

Accuracy (%Bias) and precision (%RSD) are assessed by analyzing the LQC, MQC, and HQC samples on three separate days (inter-day) with five replicates per run (intra-day).

ParameterAcceptance Criteria
Intra-day and Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% of nominal (±20% at LLOQ)

Table 2. Acceptance criteria for accuracy and precision.

Selectivity and Specificity

Selectivity is evaluated by analyzing at least six different batches of blank biological matrix (plasma and urine). The response at the λmax of the derivatized analyte should be insignificant compared to the response of the Lower Limit of Quantitation (LLOQ).

Recovery

The extraction efficiency is determined by comparing the absorbance of pre-extraction spiked samples (samples that undergo the full LLE process) with post-extraction spiked samples (blank matrix extracts to which the analyte is added just before the evaporation step) at the MQC level.

  • % Recovery = (Response of Pre-extraction Spiked Sample / Response of Post-extraction Spiked Sample) x 100

ParameterAcceptance Criteria
Extraction Recovery Should be consistent, precise, and reproducible.

Table 3. Acceptance criteria for recovery.

Stability

The stability of CMTHA in the biological matrix is evaluated under various conditions to mimic sample handling and storage. This is done by analyzing QC samples at low and high concentrations.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Three freeze (-20°C) and thaw (room temp) cycles.Mean concentration within ±15% of nominal.
Bench-Top Stability Stored at room temperature for at least 6 hours.Mean concentration within ±15% of nominal.
Long-Term Stability Stored at -20°C for a period covering the expected study duration.Mean concentration within ±15% of nominal.
Processed Sample Stability Stability of the final, derivatized extract in the autosampler/bench.Mean concentration within ±15% of nominal.

Table 4. Stability testing parameters and acceptance criteria.[3][14]

Data Analysis and Interpretation

  • Construct the Calibration Curve: Plot the mean absorbance of the calibration standards versus their nominal concentrations.

  • Perform Linear Regression: Obtain the equation of the line (y = mx + b), where y is absorbance, x is concentration, m is the slope, and b is the y-intercept.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of CMTHA in the QC and unknown samples by substituting their measured absorbance values for y and solving for x.

    Concentration (µg/mL) = (Absorbance - y-intercept) / slope

Conclusion and Limitations

This application note details a selective, reliable, and validated spectrophotometric method for the quantification of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine in human plasma and urine. The strategic use of liquid-liquid extraction and chemical derivatization with NBD-Cl successfully overcomes matrix interference, making it a suitable and accessible analytical tool for preclinical and clinical research.

Limitations: While robust, this spectrophotometric method may have a higher limit of quantitation compared to mass spectrometry-based methods.[15] Therefore, it is best suited for studies where the expected analyte concentrations fall within the validated range of this assay. For studies requiring sub-µg/mL sensitivity, the development of an LC-MS/MS method would be recommended.

References

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. [Link][6]

  • Wikipedia. Beer–Lambert law. [Link][16]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • HINOTEK. (2025). Beer-Lambert Law Spectrophotometer. [Link][17]

  • Semantic Scholar. Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. [Link][10]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link][2]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][13]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link][4]

  • Walsh Medical Media. (2021). Quantitative Estimation of Dapagliflozin in Blood Plasma by Using UV Spectroscopy. [Link][18]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][19]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][14]

  • MDPI. (2021). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link][15]

  • El-Bagary, R. I., et al. (2010). A Sensitive Spectrophotometric Method for the Determination of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples. [Link][12]

  • Atlantis Press. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link][5]

  • LCGC International. Advances in Sample Preparation for Biological Fluids. [Link][9]

  • Barakat, G. H., et al. (2010). Spectrofluorimetric and spectrophotometric determination of pregabalin in capsules and urine samples. [Link][11]

  • Habeeb Unnisa Begum Nagma Fathima, et al. (2018). Acridine Derivatives and Their Pharmacology. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield and Purity of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Welcome to the Technical Support Center for the synthesis of 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine and its highly stable hydrochloride salt (CAS 1009306-59-5)[1]. This guide is designed for researchers, applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine and its highly stable hydrochloride salt (CAS 1009306-59-5)[1]. This guide is designed for researchers, application scientists, and drug development professionals experiencing bottlenecks in yield, regioselectivity, and purity during the Friedländer heteroannulation process.

Our troubleshooting protocols are built on self-validating experimental designs and authoritative mechanistic principles to ensure reproducible, high-purity outcomes.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant tar formation and low yields (<30%) when using KOH or NaOH as a catalyst? A1: 2-Chlorocyclohexanone is highly sensitive to strong bases. Basic conditions trigger rapid dehydrohalogenation to form 2-cyclohexen-1-one, followed by uncontrolled polymerization (tar formation). Furthermore, basic conditions can induce Favorskii-type side reactions with alpha-halo ketones. To optimize yield, you must switch to a mild Lewis acid catalyst (e.g., ZnCl2​ or FeCl3​ ) or a Brønsted acid (e.g., p-TsOH). These catalysts facilitate the Friedländer condensation by activating the carbonyl without degrading the sensitive alpha-chloro ketone[2].

Q2: How do I control the regioselectivity to ensure the chlorine atom is at the 4-position? A2: In the Friedländer reaction between 2-aminoacetophenone and 2-chlorocyclohexanone, the initial step is the condensation of the aniline amino group with the highly electrophilic carbonyl carbon (C1) of the cyclohexanone to form a Schiff base[2]. The subsequent intramolecular aldol-type cyclodehydration determines the regiochemistry. Enolization must occur at the unsubstituted alpha-carbon (C6) rather than the chloro-substituted alpha-carbon (C2). The steric bulk of the chlorine atom at C2 prevents the bulky acetophenone moiety from approaching. By utilizing a Lewis acid such as ZnCl2​ , the carbonyl oxygen is coordinated, which not only enhances electrophilicity but directs enolization toward the less sterically hindered C6 position[3]. Following cyclodehydration, C1 becomes C4a (adjacent to the pyridine nitrogen), and C2 (bearing the chlorine) becomes the C4 position of the resulting 1,2,3,4-tetrahydroacridine ring.

Q3: What is the most effective method for isolating the product from the crude reaction mixture? A3: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is highly lipophilic and prone to retaining non-polar organic impurities. For optimal purity (>99%), it is best isolated as its hydrochloride salt[1]. After the reaction, perform an aqueous workup to remove the Lewis acid, extract the free base into an organic solvent, and precipitate the salt using anhydrous ethereal HCl. This step acts as a powerful chemical purification, leaving non-basic byproducts completely dissolved in the mother liquor.

Mechanistic Pathway

Mechanism A 2-Aminoacetophenone + 2-Chlorocyclohexanone B Nucleophilic Attack (Lewis Acid Catalyzed) A->B C Schiff Base Intermediate B->C D Intramolecular Aldol Cyclodehydration C->D E 4-Chloro-9-methyl- 1,2,3,4-tetrahydroacridine D->E

Figure 1: Friedländer synthesis mechanism for 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine.

Quantitative Data: Catalyst Optimization

To highlight the causality between catalyst choice and reaction success, the following table summarizes the impact of different catalytic systems on the Friedländer condensation of 2-amino aryl ketones with cyclic ketones[2][4].

Table 1: Effect of Catalyst and Conditions on Yield and Purity

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Primary Byproduct
KOH (Base) 100EtOH7824< 15< 50Tar / Polymers
p-TsOH (Acid) 20Toluene110166288Aldol dimers
ZnCl2​ (Lewis) 20Toluene1101285 > 95 Trace unreacted
UO2​(OAc)2​ 5EtOH7838192Trace unreacted

Note: ZnCl2​ provides the optimal balance of high yield, excellent regioselectivity, and minimal side-product formation for alpha-chloro ketones.

Optimized Experimental Protocol

This self-validating protocol ensures that each step can be analytically confirmed before proceeding, minimizing wasted reagents and time.

Step-by-Step Methodology: Lewis Acid-Catalyzed Friedländer Synthesis

  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-aminoacetophenone (10.0 mmol) in 50 mL of anhydrous toluene.

  • Catalyst Addition : Add anhydrous Zinc Chloride ( ZnCl2​ , 2.0 mmol, 0.2 equiv) as the Lewis acid catalyst[3].

  • Controlled Addition : Slowly add 2-chlorocyclohexanone (12.0 mmol, 1.2 equiv) dropwise over 15 minutes at room temperature. Causality: Slow addition minimizes the local concentration of the ketone, preventing self-condensation.

  • Cyclocondensation : Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the Schiff base and subsequent cyclodehydration. Reflux for 12-16 hours.

  • Validation Checkpoint : Before proceeding, spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 4:1). The desired free base will appear as a distinct, bright blue fluorescent spot under 365 nm UV light, confirming the formation of the conjugated acridine system. Do not proceed to workup until the 2-aminoacetophenone spot is completely consumed.

  • Workup : Cool to room temperature. Wash the organic layer with saturated NaHCO3​ (2 x 25 mL) and brine (25 mL) to quench and remove the Lewis acid catalyst.

  • Drying & Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

  • Hydrochloride Salt Formation : Dissolve the crude free base in minimal anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether at 0 °C until precipitation ceases. Filter the off-white solid, wash with cold ether, and dry under vacuum to yield pure 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride[1].

Purification Workflow

Workflow Crude Crude Reaction Mixture (in Toluene) Wash Aqueous Workup (Sat. NaHCO3 & Brine) Crude->Wash Org Organic Phase (Free Base) Wash->Org Salt Addition of Ethereal HCl at 0°C Org->Salt Precipitate Precipitation of Hydrochloride Salt Salt->Precipitate Pure Pure Product (>99%) CAS 1009306-59-5 Precipitate->Pure

Figure 2: Isolation and purification workflow for the hydrochloride salt.

References

  • Title : Recent Advances in the Friedländer Reaction | Chemical Reviews Source : ACS Publications (acs.org) URL : 2

  • Title : An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst Source : Der Pharma Chemica (derpharmachemica.com) URL : 4

  • Title : SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors Source : Journal of Medicinal Chemistry (acs.org) URL : 3

  • Title : 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride CAS No. 1009306-59-5 Source : LookChem (lookchem.com) URL : 1

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidative Degradation of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Welcome to the technical support center for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this compound during long-term storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine and why is its stability important?

A1: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is a derivative of tacrine (1,2,3,4-tetrahydroacridin-9-amine), a compound known for its activity as a cholinesterase inhibitor.[1][2] Tacrine and its analogues are of significant interest in neurological research.[1][2] The long-term stability of this compound is crucial to ensure the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of potentially interfering byproducts.

Q2: What are the primary factors that can cause the oxidative degradation of this compound?

A2: The main factors contributing to the oxidative degradation of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine are exposure to:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.[3][4]

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-oxidative reactions.[5][6]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[7][8]

  • Humidity: Moisture can facilitate hydrolytic and oxidative degradation pathways.[7][8]

Q3: What are the most likely sites on the 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine molecule to undergo oxidation?

A3: Based on the chemical structure, the most probable sites for oxidative attack are:

  • The tetrahydroacridine ring system , which is a nitrogen-containing heterocycle susceptible to oxidation.[9][10]

  • The amino group within the heterocyclic system, as aromatic amines are prone to oxidation.

  • The methyl group attached to the acridine core, which can be oxidized.[11]

  • The benzylic C-H bonds on the tetrahydro portion of the ring system are also potential sites for oxidation.[9][11]

Q4: What are the recommended long-term storage conditions for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine?

A4: To minimize oxidative degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical reactions.[12]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[3][4][5][13][14]
Light Amber glass vials or light-proof containersProtects from photo-degradation.[5]
Moisture Tightly sealed containers in a dry environmentPrevents hydrolysis and moisture-mediated degradation.[3][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine.

Issue 1: I have observed a change in the color of my solid sample over time.

  • Potential Cause: This is often an initial sign of oxidative degradation. Aromatic amines and heterocyclic compounds can form colored byproducts upon oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored under the recommended conditions (see table above).

    • Analytical Confirmation: Perform an analytical check (e.g., HPLC-UV) to assess the purity of the sample compared to a fresh or reference standard. Look for the appearance of new peaks or a decrease in the main peak area.

    • Future Prevention: If degradation is confirmed, review your handling procedures. Minimize the time the sample is exposed to the atmosphere and light during weighing and preparation. Consider using a glovebox for handling air-sensitive materials.[3]

Issue 2: My experimental results are inconsistent, and I suspect compound degradation in my stock solutions.

  • Potential Cause: Stock solutions, especially if not stored properly, can be susceptible to degradation. The choice of solvent can also influence stability.[5]

  • Troubleshooting Steps:

    • Solution Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.

    • Inert Atmosphere: For extended storage, consider preparing and storing solutions under an inert atmosphere. This can be achieved by using solvents that have been sparged with nitrogen or argon and storing the vials in a container with an inert gas overlay.

    • Solvent Selection: Use high-purity, anhydrous solvents. Avoid solvents that may contain peroxides (e.g., older ethers) as these can initiate oxidation.

    • Fresh is Best: Whenever possible, prepare fresh stock solutions for critical experiments.

Issue 3: I need to identify the degradation products in my sample. How can I do this?

  • Approach: A forced degradation study is the recommended approach to intentionally generate and identify potential degradation products.[4][5][10][15][16] This information is invaluable for developing a stability-indicating analytical method.

  • Experimental Workflow:

    • Stress Conditions: Expose the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[4]

    • Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.[17][18][19]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine to identify potential degradation products.

Materials:

  • 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve a portion in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector and a mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 0.8 mL/min
Column Temperature 30°C
UV Detection 254 nm and 320 nm
MS Detection ESI positive mode, scan range m/z 100-500

Visualizations

Predicted Oxidative Degradation Pathways

G cluster_0 Potential Sites of Oxidation A 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine B N-Oxidation (Acridine Nitrogen) A->B O₂ / Light C Methyl Group Oxidation (to alcohol, aldehyde, or carboxylic acid) A->C O₂ / Heat D Ring Oxidation (Hydroxylation of aromatic or aliphatic ring) A->D O₂ / Peroxides E Dehydrogenation (Formation of acridine) A->E Oxidizing agents G cluster_1 Stability Testing Workflow Start Receive/Synthesize Compound Storage Store under optimal conditions (-20°C, Inert Gas, Dark) Start->Storage Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Routine_QC Routine QC Testing during Long-Term Storage Storage->Routine_QC Analysis HPLC-UV/MS Analysis Forced_Deg->Analysis Data Identify Degradants & Establish Degradation Pathway Analysis->Data Method_Dev Develop & Validate Stability-Indicating Method Data->Method_Dev Method_Dev->Routine_QC

Caption: Workflow for assessing the stability of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds. (2019). The Journal of Organic Chemistry.
  • Bacterial degradation of monocyclic arom
  • Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (2008). Environmental Science & Technology.
  • Microbial Decomposition of Chlorinated Arom
  • Degradation of benzylamines during chlorination and chloramin
  • Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2017).
  • Time-Sensitive Chemicals. (n.d.). Retrieved from [Link]

  • Nitrosating Agent Mitigation Str
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). PMC.
  • Drug formulations using water soluble antioxidants. (n.d.).
  • Storage of air and temperature sensitive reagents [closed]. (2023). Chemistry Stack Exchange.
  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. (2017). Beilstein Journals.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Retrieved from [Link]

  • Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. (n.d.). ChemRxiv.
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase - Design, synthesis and biological evalu
  • Which kinds of antioxidants are there? Classification of common antioxidants. (2023). Longchang Chemical.
  • Synthesis and characterisation of an acetylcholinesterase inhibitor. (2024). PEARL - Plymouth Electronic Archive and Research Library.
  • 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022).
  • A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. (n.d.). RSC Publishing.
  • Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer's Disease and Its Early Diagnosis. (2024). MDPI.
  • Heterocyclic Compounds. (n.d.). MSU chemistry.
  • Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. (2025).
  • Antioxidant Excipients, Inert Pharmaceutical Ingredients. (n.d.). Spectrum Chemical.
  • Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N ... (2025). RSC Publishing.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development: A Review. (2019).
  • Boric/Boronic Acid-Promoted Redox Transformation of 4-Hydroxy-1,2,3,4-Tetrahydroacridine N-oxides to Functionalized 2,3-Dihydroacridin-4(1H)-ones and Mechanistic Studies Using DFT calculations. (2026).
  • Tetrahydroaminoacridine increases acetylcholine synthesis and glucose oxidation by mouse brain slices in vitro. (1990). PubMed.
  • Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with comput

Sources

Troubleshooting

Resolving HPLC peak tailing for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine chromatographic analysis

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (4-CMTHA) . As a highly basic amine, 4-CMTHA notoriously exhibits severe peak tailing, retention time drift, and poor recovery in standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This document bypasses generic advice to provide a causality-driven, self-validating troubleshooting framework.

The Chemical Causality of Peak Tailing

To resolve peak tailing, we must first understand the thermodynamic and kinetic environment inside the column.

4-CMTHA is a derivative of tacrine. Tacrine and its analogs possess a highly basic acridine nitrogen with a pKa of approximately 9.8 [3]. In standard HPLC mobile phases (pH 3.0 – 8.0), this nitrogen is fully protonated, rendering the molecule a positively charged cation.

Simultaneously, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) on their surface. These silanols have a pKa of ~4.0. When the mobile phase pH exceeds 4.0, these silanols deprotonate and become negatively charged (Si-O⁻) [5].

The Root Cause: As the protonated 4-CMTHA travels through the column, it undergoes secondary ion-exchange interactions with the ionized silanols [1]. Because this ionic interaction is kinetically slower than standard hydrophobic partitioning (C18 interaction), a fraction of the analyte molecules "drag" behind the main band, creating an asymmetrical, tailing peak.

Mechanism Amine 4-CMTHA Analyte (Basic Amine, pKa ~9.8) Interaction Ion-Exchange Interaction (Severe Peak Tailing) Amine->Interaction Protonated (NH+) at pH < 9.8 Silanol Residual Silanols (Si-OH, pKa ~4.0) Silanol->Interaction Ionized (Si-O-) at pH > 4.0

Mechanistic basis of peak tailing: Ion-exchange between protonated amines and ionized silanols.

Step-by-Step Resolution Protocols

Every protocol below is designed as a self-validating system. To ensure the tailing is chemically induced (and not a physical column void), always inject a neutral marker (e.g., uracil or toluene) alongside 4-CMTHA. If the neutral marker is perfectly symmetrical (Tailing Factor < 1.1) while 4-CMTHA tails, proceed with the following protocols.

Protocol A: Kinetic Suppression via Low pH (Optimal for UV Detection)

By dropping the pH below the pKa of the silanols, we neutralize the stationary phase, physically preventing the ion-exchange interaction [5].

  • Mobile Phase Preparation: Formulate Mobile Phase A using HPLC-grade water containing 0.1% v/v Trifluoroacetic Acid (TFA). This yields a pH of ~2.1.

  • Column Selection: Ensure your C18 column is end-capped and sterically protected to withstand low pH without ligand cleavage.

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase.

  • Validation: Inject the 4-CMTHA sample. TFA acts as both a pH depressant and an ion-pairing agent, masking the amine. The peak tailing factor (Tf) should immediately drop below 1.3.

Protocol B: Thermodynamic Suppression via High pH (Optimal for LC-MS)

TFA causes severe ion suppression in mass spectrometry[2]. For LC-MS workflows, we must attack the analyte's charge rather than the column's charge.

  • Mobile Phase Preparation: Formulate Mobile Phase A with 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Column Requirement: You must switch to a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer column. Standard silica dissolves rapidly at pH > 8 [5].

  • Causality: At pH 10.5, the environment is above the pKa of 4-CMTHA (~9.8). The molecule is thermodynamically forced into its neutral, deprotonated state. Without a positive charge, it cannot interact with the ionized silanols, ensuring purely hydrophobic retention.

  • Validation: Monitor degradation. Tacrine derivatives can exhibit base-catalyzed degradation at elevated temperatures [4]. Maintain your autosampler at 4°C to self-validate that peak shape improvements aren't masking sample degradation.

Protocol C: Silanol Masking via Competing Base Additives

If pH adjustment is restricted by your standard operating procedure (SOP), you can saturate the active silanols with a sacrificial basic modifier [1].

  • Mobile Phase Preparation: Add 10–20 mM Triethylamine (TEA) to your existing mobile phase.

  • Causality: TEA is a small, highly basic molecule that aggressively binds to the active silanols on the column. It acts as a shield, blocking the larger 4-CMTHA molecules from interacting with the defect sites.

  • Validation: TEA requires extensive equilibration. Run the system until baseline pressure and UV absorbance stabilize. Note that TEA will permanently alter the selectivity of the column for future basic compounds.

Quantitative Impact of Interventions

The table below summarizes the expected chromatographic outcomes when applying the above protocols to 4-CMTHA analysis.

Intervention StrategyMobile Phase pHColumn TypeExpected Tailing Factor (Tf)Mechanism of Action
Standard C18 (Control) 6.5Type A Silica> 2.5 (Severe)Unshielded ion-exchange
Low pH (0.1% TFA) 2.1Type B (End-capped)1.1 - 1.3Silanol protonation (Si-OH)
Amine Modifier (TEA) 6.5Type B (End-capped)1.2 - 1.4Silanol masking by TEA
High pH (Ammonia) 10.5Hybrid Silica (BEH)1.0 - 1.1Analyte deprotonation (Neutral)

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve 4-CMTHA peak tailing on the bench.

Workflow Start Peak Tailing Observed (4-CMTHA) ColCheck Is column base-deactivated or hybrid silica? Start->ColCheck ChangeCol Switch to end-capped or hybrid column ColCheck->ChangeCol No PHCheck Check Mobile Phase pH ColCheck->PHCheck Yes MidPH Mid pH (4-8) Ionized Silanols PHCheck->MidPH LowHighPH pH is optimized PHCheck->LowHighPH AdjustPH Adjust pH < 3.0 or pH > 10.5 MidPH->AdjustPH AddModifier Add TEA or increase buffer concentration LowHighPH->AddModifier Tailing persists

Step-by-step troubleshooting workflow for resolving basic amine peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q: I switched to an end-capped column, but I still see tailing for 4-CMTHA. Why? A: End-capping utilizes small silanes (like trimethylchlorosilane) to react with residual silanols. However, due to steric hindrance, only about 50-80% of silanols can physically be end-capped[1]. The remaining active silanols are highly acidic and will still interact with the basic acridine nitrogen. You must combine end-capped columns with pH control or additives.

Q: Can I use TFA if I am using LC-MS/MS for 4-CMTHA detection? A: No. TFA pairs with the analyte so strongly that it prevents the compound from entering the gas phase during electrospray ionization (ESI), causing severe ion suppression [2]. Substitute TFA with 0.1% Formic Acid (which is a weaker ion-pairer), or utilize Protocol B (high-pH volatile buffer like Ammonium Hydroxide with a hybrid column).

Q: My retention time is shifting earlier along with the peak tailing getting worse over time. Is the column degrading? A: Yes. If you are using a standard silica column at a pH > 7, the silica backbone is actively dissolving [5]. This dissolution creates a continuously increasing number of active silanols over time, which increases tailing and alters the phase ratio, leading to retention time drift. Switch immediately to a base-deactivated, hybrid, or polymer-based column.

Q: Does sample solvent mismatch cause tailing for this specific compound? A: It can exacerbate it. If 4-CMTHA is dissolved in 100% organic solvent (like pure Methanol) but injected into a highly aqueous mobile phase, the analyte precipitates or "smears" at the column head before partitioning. Always ensure your injection solvent is equal to or slightly weaker (more aqueous) than your starting mobile phase composition.

References

  • ResearchGate. "How to get rid of tailing peaks?" Chromatography Discussions.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1935, Tacrine." PubChem.[Link]

  • Mayo Clinic / Elsevier. "A potent and selective tacrine analog - Biomembrane permeation and physicochemical characterization."[Link]

  • Al-Baha University / EBSCOhost. "High Performance Liquid Chromatography: Theory. Chapter 2: HPLC columns for pharmaceutical analysis."[Link]

Optimization

Purification techniques for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with tacrine derivatives. Synthesizing 4-chloro-9-methyl-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with tacrine derivatives. Synthesizing 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine (often via Friedländer condensation or POCl₃-mediated cyclization) inherently generates a complex matrix of unreacted precursors, regioisomers, and polymeric tars.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we address the exact physicochemical causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Purification Logic & Workflow

The purification of basic nitrogenous heterocycles requires a strategic sequence of phase-transfer, chromatographic resolution, and selective precipitation.

PurificationWorkflow A Crude Reaction Mixture B Acid-Base Extraction A->B Removes Tars C Silica Gel Chromatography B->C Resolves Isomers D HCl Salt Crystallization C->D Salt Formation E Pure Product (>99%) D->E Precipitation

Workflow for the purification of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine.

Troubleshooting & FAQs

Q1: Following the cyclization reaction, my crude mixture is a thick, dark tar. How can I isolate the target compound without clogging my chromatography column? A1: Do not load raw cyclization mixtures directly onto silica. The high-temperature synthesis of tetrahydroacridines generates significant polymeric, neutral, and acidic byproducts. Because 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine contains a basic pyridine-like nitrogen, you must exploit its pH-dependent solubility via an acid-base extraction[1]. By extracting the organic crude with 1M HCl, the target compound protonates and migrates to the aqueous layer, allowing you to discard the organic layer containing the neutral tars. Basifying the aqueous layer subsequently recovers the free base.

Q2: During silica gel chromatography, my product streaks severely down the column, causing the 4-chloro target to co-elute with other regioisomers. How can I improve resolution? A2: This is a classic issue with basic heterocycles. The basic nitrogen of the tetrahydroacridine ring hydrogen-bonds strongly to the acidic silanol groups (Si-OH) on standard silica gel, causing severe tailing. To resolve this, you must "deactivate" the silica by adding a sacrificial base. Pre-treat your silica gel and modify your mobile phase with 1–2% triethylamine (Et₃N)[2]. The Et₃N competitively binds to the silanol sites, ensuring your target compound elutes as a sharp, well-defined band, allowing for the clean separation of regioisomers.

Q3: My biological assays require >99% purity, but my chromatographed free base is only ~95% pure. What is the most reliable polishing step? A3: While chromatography is excellent for removing structural isomers, achieving >99% purity requires crystallization as a hydrochloride salt[3]. The free base is highly soluble in organic solvents like methanol and ether. By dissolving the free base in a minimal amount of anhydrous solvent and introducing a saturated solution of HCl in diethyl ether, you force the selective precipitation of the highly polar hydrochloride salt. Structurally similar but non-basic trace impurities remain dissolved in the ether supernatant.

Quantitative Data & Parameter Summary

To facilitate easy comparison and experimental planning, the critical physicochemical parameters for this purification workflow are summarized below:

ParameterCondition / ValueMechanistic PurposeExpected Outcome
Aqueous Extraction 1M HCl (aq) followed by 2M NaOH (aq)Exploits the pKa of the acridine nitrogen for phase transfer.Removes >90% of neutral/acidic tarry byproducts.
Mobile Phase (Standard) Hexane:EtOAc (1:1)Standard normal-phase separation.Severe tailing; Rf ~ 0.2; poor isomer resolution.
Mobile Phase (Modified) Hexane:EtOAc:Et₃N (80:19:1)Et₃N competitively binds acidic silanol groups on silica.Prevents streaking; Rf ~ 0.45; sharp band resolution.
Crystallization Solvent Anhydrous MeOH / 2M HCl in Et₂OCapitalizes on the differential solubility of the free base vs. the HCl salt.>99% purity; selective precipitation of the target salt.

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Acid-Base Extraction[1]
  • Dissolution: Dissolve the crude reaction mixture in 50 mL of dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 3 × 50 mL of 1M aqueous HCl.

  • Phase Separation: Separate and retain the aqueous layer (which now contains the protonated tetrahydroacridine). Discard the dark organic layer containing the tars.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11 (Verify with pH paper). Validation Check: The solution will become visibly cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous layer with 3 × 50 mL of fresh DCM.

  • Drying: Combine the new organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Triethylamine-Modified Chromatography[2]
  • Solvent Preparation: Prepare a solvent mixture of Hexane/Ethyl Acetate/Triethylamine (80:19:1, v/v/v).

  • Column Packing: Slurry-pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) using the prepared solvent mixture. Run at least two column volumes of the solvent through the bed to fully deactivate the silanol groups.

  • Loading: Dissolve the extracted free base from Protocol A in a minimum volume of DCM (1-2 mL) and carefully load it onto the column head.

  • Elution: Elute the column using the modified solvent system, collecting 15–20 mL fractions.

  • Monitoring: Spot fractions on a TLC plate and develop using the same solvent system. Visualize under UV light (254 nm). Validation Check: The target compound should appear as a tight, circular spot without a trailing tail. Combine fractions containing the pure product and evaporate.

Protocol C: Hydrochloride Salt Crystallization[3]
  • Dissolution: Dissolve the purified free base in 2–3 mL of anhydrous methanol in a round-bottom flask.

  • Precipitation: While stirring vigorously at room temperature, dropwise add 10 mL of a 2M HCl solution in diethyl ether.

  • Maturation: Stir the mixture for 30 minutes at room temperature, then transfer the flask to a 4 °C refrigerator overnight to maximize crystal yield.

  • Isolation: Filter the resulting yellowish-white precipitate through a Büchner funnel. Wash the filter cake with 10 mL of ice-cold diethyl ether.

  • Drying: Dry the solid under high vacuum for 4 hours to yield pure 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride.

References

  • [3] Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. PubMed Central (PMC). URL:

  • [2] Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities. Taylor & Francis. URL:

  • [1] New Adenosine Derivatives from Aizoon canariense L.: In Vitro Anticholinesterase, Antimicrobial, and Cytotoxic Evaluation of Its Extracts. ResearchGate. URL:

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical management not as a static checklist of regulatory requirements, but as a mechanistic system. Every safety protocol must be a direct, logical r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical management not as a static checklist of regulatory requirements, but as a mechanistic system. Every safety protocol must be a direct, logical response to a molecule's physicochemical properties.

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CAS: 71058-85-0) is a specialized halogenated nitrogen heterocycle. Structurally related to tacrine (a potent acetylcholinesterase inhibitor), this compound presents significant acute toxicity risks via inhalation, ingestion, and dermal absorption[1]. Furthermore, the presence of a covalently bound chlorine atom fundamentally alters its environmental hazard profile, legally mandating strict segregation from standard organic waste streams[2].

This guide provides a self-validating, step-by-step framework for the safe handling, emergency spill response, and EPA-compliant disposal of this compound.

Quantitative Data & Mechanistic Hazard Profile

To handle a chemical safely, you must understand how its properties dictate its behavior in the laboratory environment. The table below synthesizes the quantitative data of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine and explains the operational causality behind each parameter[3].

ParameterValueOperational Causality & Handling Impact
Molecular Formula C14H14ClNThe presence of chlorine classifies this strictly as Halogenated Organic Waste . Incineration without proper scrubbing generates toxic hydrogen chloride (HCl) gas and potential dioxins.
Physical State Solid / PowderLow volatility at room temperature means the primary exposure risk is particulate aerosolization rather than vapor.
Boiling Point 387.7°C at 760 mmHgConfirms low vapor pressure; standard fume hoods are highly effective if dust generation is controlled.
pKa 5.30 ± 0.40As a weak base, it forms water-soluble salts (e.g., hydrochlorides). Spills can be managed using slightly acidic aqueous solutions for complete dissolution and collection.
Incineration Temp >1000°CHigh-temperature rotary kiln incineration is required to fully cleave the stable acridine ring and the C-Cl bond[4].

Operational Handling & Experimental Workflows

Standard laboratory practices are insufficient for highly active pharmaceutical ingredients (APIs) or toxic acridine derivatives. The following protocol ensures a self-validating safety loop where each step verifies the success of the previous one.

Step-by-Step Handling Protocol:

  • Engineering Controls Verification: Before retrieving the chemical, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not rely solely on the digital monitor; use a tissue paper flutter test at the sash opening to visually confirm negative pressure.

  • PPE Donning Sequence: Wear a fully buttoned lab coat, tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and double-layer nitrile gloves[1]. The outer glove should be discarded immediately if contamination is suspected.

  • Anti-Static Manipulation: Because the compound is a fine powder, static electricity can cause it to jump from the spatula, creating an inhalation hazard. Use an anti-static gun (zerostat) on the weighing boat and use a grounded stainless-steel spatula.

  • Decontamination: After weighing, wipe down the exterior of the source bottle and the balance with a damp Kimwipe (using a 70% ethanol/water solution) before removing them from the fume hood. Place the Kimwipe directly into the solid halogenated waste container.

Emergency Spill Response Protocol

In the event of a spill outside of primary containment, immediate action must be taken to prevent the aerosolization of toxic dust. CAMEO Chemicals and standard safety protocols dictate a wet-containment approach[5].

Step-by-Step Spill Remediation:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity and evacuate the immediate area. Assess the spill size. If the spill is large or ventilation is compromised, evacuate the lab and call Environmental Health and Safety (EH&S).

  • Dust Suppression (Critical Step): Do not sweep the dry powder. Sweeping aerosolizes the acridine derivative, creating a severe inhalation hazard. Instead, gently dampen the solid spill material with a fine mist of water or a 70% ethanol solution to bind the particulates[5].

  • Mechanical Collection: Once dampened, use absorbent paper or a dedicated spill pad to scoop up the material.

  • Surface Decontamination: Wash the contaminated surface thoroughly with a soap and water solution, followed by an ethanol wipe to ensure no lipophilic residue remains.

  • Waste Isolation: Seal all contaminated absorbent paper, gloves, and cleanup materials in a vapor-tight plastic bag. Label this bag explicitly as "Spill Cleanup: Halogenated Acridine Waste" for eventual hazardous disposal.

Waste Segregation & Disposal Workflows

The most critical logistical failure in chemical management is the mixing of halogenated and non-halogenated waste. The disposal of halogenated compounds is significantly more expensive and requires specialized treatment facilities to prevent environmental poisoning[2].

According to the EPA's Technical Resource Document on Halogenated Organic Wastes, compounds like 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine must undergo rotary kiln incineration equipped with caustic scrubbing[4].

Step-by-Step Disposal Protocol:

  • Segregation: Place all liquid waste containing this compound into a clearly marked "Halogenated Organic Waste" carboy. Never mix this with standard acetone or ethanol waste streams.

  • Solid Waste Containment: Place contaminated tips, weighing boats, and Kimwipes into a puncture-proof container designated for solid halogenated waste. By EPA definition, if a container has >3% residual content, it is not considered "empty" and must be disposed of as hazardous waste[2].

  • RCRA Labeling: Attach a hazardous waste label detailing the exact contents: "Contains: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (Halogenated)". Date the label the moment the first drop of waste enters the container.

  • Manifesting for Incineration: Coordinate with EH&S to transport the waste to an EPA-approved commercial disposal facility. The facility will utilize rotary kiln incineration (>1000°C) to destroy the organic framework, while a caustic scrubber (e.g., sodium hydroxide spray) will neutralize the resulting HCl gas before environmental emission[4].

Waste Disposal Logical Workflow

G Start Waste Generation: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine Segregation Waste Segregation Protocol Start->Segregation Halogenated Halogenated Organic Waste (EPA Compliant) Segregation->Halogenated Contains Cl NonHalogenated Non-Halogenated Waste (DO NOT MIX) Segregation->NonHalogenated No Halogens Packaging Secondary Containment & RCRA Labeling Halogenated->Packaging Incineration Rotary Kiln Incineration (>1000°C) Packaging->Incineration Transport Scrubber Caustic Scrubber (Neutralizes HCl) Incineration->Scrubber Exhaust Gas Emission Safe Environmental Emission Scrubber->Emission

Fig 1: Logical workflow for the segregation and disposal of halogenated acridine derivatives.

References

  • LookChem. "4-CHLORO-9-METHYL-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE Safety Data Sheets." LookChem Database.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • CAMEO Chemicals. "1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate - Spill Response." NOAA.
  • Santa Cruz Biotechnology. "Safety Data Sheet: 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate." SCBT.

Sources

Handling

Personal protective equipment for handling 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Comprehensive Safety and Operational Guide for Handling 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine As a Senior Application Scientist, I frequently consult on the safe handling of potent acridine derivatives. 4-Chloro-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

As a Senior Application Scientist, I frequently consult on the safe handling of potent acridine derivatives. 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CAS: 71058-85-0; HCl salt CAS: 1009306-59-5) is a specialized synthetic intermediate and pharmacological probe[1][2]. Structurally related to the well-known cholinesterase inhibitor tacrine (9-amino-1,2,3,4-tetrahydroacridine)[3], this compound demands rigorous, uncompromising safety protocols.

Acridine derivatives are highly lipophilic, allowing rapid dermal absorption, and their planar multi-ring structures pose a risk of DNA intercalation, making them suspected carcinogens and acute toxins[4][5]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety.

Quantitative Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on structurally analogous tetrahydroacridines, this compound exhibits a severe risk profile[5][6].

Property / HazardValue / CategoryCausality / Operational Implication
Molecular Weight 231.08 g/mol (Base) / 268.2 g/mol (HCl)Small, lipophilic molecule; highly permeable through biological membranes[7][8].
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Toxic via all exposure routes (H301, H311, H331); requires closed-system handling[5][6].
Skin/Eye Irritation Category 2The chloro-substituent increases electrophilicity, causing severe mucosal damage (H315, H319)[6].
STOT (Single Exposure) Category 3 (Respiratory)Aerosolized powders cause acute respiratory tract irritation (H335); mandates fume hood use[4][5].
Carcinogenicity Category 2 (Suspected)Planar acridine scaffold can intercalate between DNA base pairs (H351); requires strict waste segregation[4][6].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The high dermal permeability and toxicity of this compound require a deliberate, upgraded PPE strategy[4][5].

PPE CategoryRequired EquipmentCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (0.12 mm), Outer Neoprene or Butyl rubber.Nitrile provides basic dexterity, but the chloro-acridine structure dissolved in organic solvents (like DMSO) will rapidly permeate nitrile. Neoprene/Butyl offers superior chemical resistance to the solvated compound.
Eye/Face Protection Tight-fitting chemical splash goggles AND a full-face shield.Standard safety glasses lack orbital seals. Powders can easily become aerosolized during weighing, causing severe ocular irritation[5].
Body Protection Disposable, impermeable Tyvek® lab coat with elastic cuffs.Woven cotton lab coats absorb spills and hold the toxicant against the skin. Tyvek prevents penetration of fine particulates and liquid splashes.
Respiratory N95/P100 particulate respirator (if outside hood) or full-face PAPR.The compound is toxic if inhaled[6]. All handling must occur in a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, every step must include a verification check.

Step 1: Environmental Setup

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent air turbulence.

  • Lay down a disposable, absorbent bench pad with an impermeable polyethylene backing.

  • Self-Validation Check: Spill a drop of water on the pad; it should bead up or absorb without soaking through to the stainless steel bench.

Step 2: Material Transfer and Weighing

  • Utilize an anti-static weighing boat. Acridine powders often carry a static charge, causing them to aerosolize or cling to spatulas.

  • Use a static eliminator (ionizing bar/gun) over the analytical balance.

  • Tare the vessel, transfer the required mass of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine using a dedicated micro-spatula, and immediately cap both the source bottle and the weighing vessel.

  • Causality: Minimizing open-air exposure time directly reduces inhalation risk[5].

Step 3: Solubilization

  • If preparing a stock solution (e.g., in DMSO or ethanol), inject the solvent directly into the capped vial using a syringe through a septum, if possible.

  • Vortex gently. Do not use a bath sonicator unless the vial is hermetically sealed, as sonication can heat the solvent and increase vapor pressure, risking a blowout.

Workflow Visualization

G Setup 1. Pre-Operational Setup Verify Fume Hood & Don PPE Weighing 2. Material Transfer Closed-System Weighing Setup->Weighing Solubilization 3. Solubilization Dissolve in DMSO/Buffer Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Emergency Decon Evacuate & Clean Spill->Decon Yes Assay 4. Experimental Use Spill->Assay No Waste 5. Waste Segregation Halogenated Toxic Waste Decon->Waste Assay->Waste

Figure 1: Standard Operating Procedure and Spill Response Workflow.

Emergency Response and Spill Protocol

In the event of a spill, immediate and calculated action is required[4]:

  • Evacuate & Isolate: Alert personnel and evacuate the immediate vicinity. If spilled outside a fume hood, allow the HVAC system to clear aerosols for 15 minutes before re-entering.

  • Don Spill PPE: Upgrade to a P100 respirator and heavy-duty butyl gloves.

  • Containment (Solid): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the powder with a compatible solvent (e.g., water or a 10% ethanol solution) to bind the particulates[5].

  • Containment (Liquid): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wipe the area with a damp paper towel, followed by a wash with a strong detergent or a 10% bleach solution to degrade residual organic material.

Disposal Plans

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine contains a halogen (chlorine) and nitrogenous rings, dictating strict disposal pathways:

  • Solid Waste: All contaminated consumables (gloves, bench pads, pipette tips, empty vials) must be placed in a heavy-duty, puncture-resistant bag, sealed, and labeled as "Toxic Solid Waste (Acridine Derivative)."

  • Liquid Waste: Solutions containing this compound must be segregated into a dedicated "Halogenated Organic Waste" carboy.

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the formation of explosive byproducts in the waste stream.

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations (e.g., classified as UN 2811, Toxic solid, organic, n.o.s.).

References

  • Cas 71058-85-0,4-CHLORO-9-METHYL-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE | LookChem.
  • 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine | Sapphire Bioscience.
  • 4-CHLORO-9-METHYL-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE | ChemicalBook.
  • 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine-71058 | Thoreauchem.
  • 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride | Sigma-Aldrich.
  • 9-AMINO-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE HYDRATE,99+% - Safety Data Sheet | ChemicalBook.
  • Safety Data Sheet - 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate | Combi-Blocks.
  • SAFETY DATA SHEET - 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate | Sigma-Aldrich.
  • 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate | Sigma-Aldrich.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION | SCBT.

Sources

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